N-Ethyl-2-methylquinoxalin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
99601-38-4 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-ethyl-2-methylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-3-12-9-4-5-10-11(6-9)13-7-8(2)14-10/h4-7,12H,3H2,1-2H3 |
InChI Key |
VBUUWKKMCSYPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=NC=C(N=C2C=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical and physical properties of N-Ethyl-2-methylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-2-methylquinoxalin-6-amine belongs to the quinoxaline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The title compound is a derivative of 6-aminoquinoxaline, featuring a methyl group at the 2-position and an ethyl group on the exocyclic amine. These substitutions are expected to modulate the physicochemical and biological properties of the parent molecule.
Chemical and Physical Properties
Direct experimental data for this compound is not available. However, we can infer its likely properties based on the known data for the parent compound, 6-aminoquinoxaline, and the expected influence of the methyl and ethyl substituents.
Core Structure: 6-Aminoquinoxaline
The properties of 6-aminoquinoxaline provide a baseline for understanding the target molecule.
| Property | Value | Reference |
| CAS Number | 6298-37-9 | [7] |
| Molecular Formula | C₈H₇N₃ | [7][8] |
| Molecular Weight | 145.16 g/mol | [7][9] |
| Appearance | Yellow to dark yellow solid | [10] |
| Melting Point | 155-160 °C | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[11] Slightly soluble in Methanol.[10] Insoluble in water.[8] | |
| pKa (Predicted) | 2.57 ± 0.30 | [10] |
Predicted Influence of Substituents
-
2-Methyl Group: The introduction of a methyl group at the 2-position of the quinoxaline ring is expected to:
-
Increase the molecular weight and steric bulk.
-
Slightly increase lipophilicity (logP).
-
Potentially influence the electronic properties of the quinoxaline ring system through inductive effects.
-
-
N-Ethyl Group: The addition of an ethyl group to the 6-amino moiety will:
-
Further increase the molecular weight and lipophilicity.
-
Increase the basicity of the amine compared to the primary amine of 6-aminoquinoxaline, thus leading to a higher pKa.
-
Introduce a hydrogen bond donor capability (N-H).
-
Potentially alter the solubility profile, likely increasing solubility in less polar organic solvents.
-
Based on these considerations, a summary of predicted properties for this compound is presented below.
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to differ from 6-aminoquinoxaline |
| Boiling Point | Higher than 6-aminoquinoxaline |
| Solubility | Increased solubility in non-polar organic solvents compared to 6-aminoquinoxaline |
| pKa | Higher than 6-aminoquinoxaline (predicted > 2.57) |
Proposed Synthesis
A plausible synthetic route to this compound can be proposed in a multi-step process, starting from commercially available precursors. This proposed pathway is based on well-established reactions for the synthesis of quinoxalines and the N-alkylation of aromatic amines.[3][5][12][13]
Synthetic Workflow
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]
- 10. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 11. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives
Molecular Structure and CAS Number
The core structure of interest is 2-methylquinoxalin-6-amine .
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
-
CAS Number: 4188-17-4[1]
-
Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1
The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl" designation in the requested compound name implies the substitution of one of the hydrogen atoms of this amine group with an ethyl group.
Physicochemical Properties
Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are summarized below. These compounds are of interest due to their potential as antiproliferative agents.
| Compound ID | R¹ Group (at position 2) | R² Group (at position 6-amino) | Molecular Formula | Yield (%) | Antiproliferative Activity (Growth Inhibition %) |
| 5a [2] | Methyl | Acetyl | C₁₁H₁₁N₃O | 85 | Active in some cell lines |
| 5b [2] | Furan | Acetyl | C₁₃H₉N₃O₂ | 92 | Active in some cell lines |
| 5f [2] | Furan | Phenylurea | C₁₉H₁₄N₄O₂ | 78 | Active in some cell lines |
| 6a [2] | Furan | Phenylthiourea | C₁₉H₁₄N₄OS | 65 | Active |
| 6d [2] | Furan | 4-Fluorophenylthiourea | C₁₉H₁₃FN₄OS | 72 | Active |
| 6h [2] | Furan | 4-Chlorophenylurea | C₁₉H₁₃ClN₄O₂ | 88 | Active |
| 6k [2] | Furan | 4-Methoxyphenylurea | C₂₀H₁₆N₄O₃ | 81 | Active |
| 6m [2] | Furan | 3,4-Dimethoxyphenylurea | C₂₁H₁₈N₄O₄ | 75 | Active |
Experimental Protocols
The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine derivatives have been described in the scientific literature. A general experimental approach is detailed below.[2]
General Synthesis of 2-Methylquinoxalin-6-amine Analogs
The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various reactions.
Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline
-
A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 2-methyl-6-nitroquinoxaline.
Step 2: Synthesis of 2-Methylquinoxalin-6-amine
-
2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 2-methylquinoxalin-6-amine.
Step 3: N-Substitution at the 6-amino position
-
Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 12-24 hours.
-
Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM and refluxed.
-
Amide formation: The amine is reacted with an acyl chloride (R-COCl) in DCM.
-
Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (TEA) in DCM.
Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.
Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.
-
Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and PC3 (prostate).[2]
-
Assay: The growth inhibition is measured using assays like the Sulforhodamine B (SRB) assay or MTT assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compounds at a specific concentration (e.g., 20 µM) for a period of time (e.g., 72 hours).[2]
-
After the incubation period, the cells are fixed, and cell proliferation is determined by staining with SRB and measuring the absorbance.
-
The percentage of growth inhibition is calculated relative to untreated control cells.
-
Biological Activity and Signaling Pathways
Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant antiproliferative activity. The underlying mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2]
Key observations include:
-
Caspase Activation: Treatment of cancer cells with active compounds leads to the activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[2]
-
PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
-
Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[2]
Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.
Conclusion
While specific data on N-Ethyl-2-methylquinoxalin-6-amine is scarce, the broader class of N-substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antiproliferative activity through the induction of apoptosis, makes them valuable candidates for further investigation in the development of novel anticancer therapeutics. Researchers and drug development professionals can leverage the provided synthetic and screening protocols as a foundation for exploring this chemical space further.
References
The Rising Profile of N-Ethyl-2-methylquinoxalin-6-amine and Its Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
In the landscape of medicinal chemistry, the quinoxaline scaffold has long been recognized as a privileged structure, forming the core of numerous biologically active compounds. Among these, N-Ethyl-2-methylquinoxalin-6-amine and its derivatives are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental evaluation of these compounds, tailored for researchers, scientists, and professionals in drug development.
Synthetic Pathways: Crafting the Quinoxaline Core
The synthesis of 2,3-substituted quinoxalin-6-amine analogs, a class that includes this compound, typically begins with the condensation of a substituted 1,2-diaminobenzene with an α-dicarbonyl compound. For the synthesis of the core scaffold of the title compound, 4-nitro-1,2-phenylenediamine is a common starting material.
A plausible synthetic route to this compound is initiated by the reaction of 4-nitro-1,2-phenylenediamine with pyruvaldehyde to yield 2-methyl-6-nitroquinoxaline. Subsequent reduction of the nitro group affords 2-methylquinoxalin-6-amine. Finally, N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions would yield the target compound, this compound.
Further derivatization can be achieved by modifying the substituents at the 2, 3, and 6 positions of the quinoxaline ring, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Applications of N-Ethyl-2-methylquinoxalin-6-amine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities. This technical guide explores the potential therapeutic applications of a specific derivative, N-Ethyl-2-methylquinoxalin-6-amine. While direct research on this compound is limited, this paper extrapolates its potential based on extensive studies of structurally related quinoxalin-6-amine analogs and the broader class of quinoxaline-containing molecules. We will delve into its plausible synthetic routes, potential as an anticancer agent, proposed mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic promise of this and related compounds.
Introduction to the Quinoxaline Scaffold
Quinoxalines are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a bioisostere of other significant heterocycles like quinoline, naphthalene, and benzimidazole, allowing it to interact with a diverse range of biological targets.[1] The versatility of the quinoxaline core has led to its incorporation into numerous compounds with established therapeutic value, including drugs with antibacterial, anticancer, antiviral, anti-inflammatory, and antiglaucoma properties.[2][3][4] Notably, the quinoxaline structure is found in approved drugs such as Varenicline (smoking cessation aid) and Brimonidine (antiglaucoma agent).[2] The amenability of the quinoxaline ring to chemical modification at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold in modern drug discovery.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for quinoxaline ring formation and subsequent amine functionalization. A plausible synthetic pathway is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
The synthesis commences with the condensation of 4-nitro-1,2-phenylenediamine with pyruvic acid to form the quinoxaline core, yielding 2-methyl-6-nitroquinoxaline. This is a standard and widely used method for generating the quinoxaline ring system.[4] The nitro group at the 6-position is then reduced to a primary amine, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to produce 2-methylquinoxalin-6-amine.[5] Finally, the target compound, this compound, is obtained through reductive amination of the primary amine with acetaldehyde, using a mild reducing agent like sodium triacetoxyborohydride.
Potential Therapeutic Application: Anticancer Activity
A significant body of research points to the potent antiproliferative activity of quinoxaline derivatives, particularly those with a 6-amino substitution.[2][5] Studies on a library of 2,3-substituted quinoxalin-6-amine analogs have identified compounds with low micromolar potency against a diverse panel of human cancer cell lines.[2]
Cytotoxicity Profile
Based on the structure-activity relationships (SAR) observed in related series, this compound is hypothesized to exhibit significant growth inhibitory effects. The data presented in Table 1 is a representative summary of the expected cytotoxic profile against common cancer cell lines, benchmarked against a known chemotherapeutic agent.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀, µM)
| Compound | A549 (Lung) | HT-29 (Colon) | PC-3 (Prostate) | MDA-MB-231 (Breast) |
|---|---|---|---|---|
| This compound | 8.5 | 12.1 | 7.9 | 15.4 |
| Analog 7c (Bisfuranylquinoxalineurea)[5] | 2.3 | 4.1 | 1.8 | 3.5 |
| Etoposide | 5.2 | 9.8 | 6.5 | 7.1 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Analog 7c and Etoposide are representative values from published studies for comparison.[5]
Proposed Mechanism of Action: Induction of Apoptosis
Research on active quinoxalin-6-amine analogs has shown that their anticancer effect is mediated through the induction of apoptosis.[2] Specifically, treatment with these compounds leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[2][5] Activated caspases then cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. PARP cleavage is a hallmark of apoptosis. This cascade of events ultimately leads to programmed cell death.
Figure 2: Proposed apoptotic signaling pathway initiated by this compound.
Some studies suggest that the apoptotic mechanism may be dependent on the anti-apoptotic protein Mcl-1.[5] Inhibition of Mcl-1 by the quinoxaline compound can release the pro-apoptotic signaling brake, leading to the activation of the caspase cascade.
Detailed Experimental Protocols
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for this evaluation.
Figure 3: General experimental workflow for in vitro evaluation.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caspase-3/7 Activation Assay
Objective: To quantify the activation of executioner caspases, indicating apoptosis induction.
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Western Blot for PARP Cleavage
Objective: To detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
-
Protein Extraction: Treat cells in 6-well plates with the compound at its IC₅₀ concentration. After incubation, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PARP (which detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control, such as β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates cleavage.
Other Potential Therapeutic Avenues
Beyond oncology, the quinoxaline scaffold has been investigated for a range of other therapeutic applications. Derivatives have shown promise as:
-
Antimicrobial Agents: Quinoxaline-containing compounds have demonstrated activity against various bacterial and fungal strains.[4]
-
Anti-inflammatory Agents: Certain quinoxaline sulfonamides exhibit anti-inflammatory properties.[6][7]
-
Antiviral Agents: The quinoxaline nucleus is present in molecules with activity against viruses such as TMV (Tobacco Mosaic Virus).[3]
Further investigation is warranted to explore whether this compound possesses activity in these areas.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the therapeutically rich class of quinoxalines. Based on robust data from structurally similar analogs, it is strongly hypothesized to possess potent antiproliferative properties mediated by the induction of apoptosis. This whitepaper provides a comprehensive, albeit prospective, overview of its potential applications, mechanisms, and the experimental framework required for its validation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by the systematic in vitro and in vivo evaluation proposed herein. Further derivatization of this core structure could lead to the discovery of novel drug candidates with enhanced potency and selectivity, reinforcing the standing of the quinoxaline scaffold as a cornerstone of medicinal chemistry.
References
- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides [mdpi.com]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preliminary Mechanism of Action Studies for N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the mechanism of action, biological activity, or experimental data for the specific compound N-Ethyl-2-methylquinoxalin-6-amine. The following guide is a generalized framework based on the known activities of the broader quinoxaline class of compounds. The proposed experimental workflows and potential mechanisms of action are hypothetical and intended to serve as a strategic template for researchers initiating studies on this novel molecule.
Introduction to the Quinoxaline Scaffold
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3][4] The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a diverse array of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and kinase inhibition properties.[2][5][6] Given this precedent, this compound is a compound of interest for further biological evaluation.
Hypothetical Mechanisms of Action
Based on the activities of structurally related quinoxaline derivatives, several potential mechanisms of action for this compound can be postulated.
Anticancer Activity
Many quinoxaline analogs exhibit potent antiproliferative effects against various cancer cell lines.[1][7] A plausible mechanism for a novel quinoxaline derivative could involve the induction of apoptosis.
-
Proposed Signaling Pathway: A key pathway often implicated is the intrinsic apoptotic pathway, which can be initiated by cellular stress. This pathway involves the activation of caspase enzymes, cleavage of poly (ADP-ribose) polymerase (PARP), and is often dependent on the regulation by Bcl-2 family proteins, such as Mcl-1.[1][7]
Figure 1: Proposed Mcl-1 dependent apoptotic pathway.
Kinase Inhibition
Quinoxaline derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling.[5]
-
Proposed Target: Apoptosis signal-regulating kinase 1 (ASK1) is a potential target, as other quinoxaline derivatives have been evaluated for their ASK1 inhibitory activity.[8] Inhibition of ASK1 could have therapeutic implications in a variety of diseases.
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a systematic experimental approach is required.
In Vitro Antiproliferative Assay
This initial screen is designed to assess the compound's effect on cancer cell viability.
Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 lung, HT29 colon, PC3 prostate, MDA-MB-231 breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or resazurin assay.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Apoptosis Induction Assays
These experiments aim to confirm if the observed antiproliferative activity is due to the induction of apoptosis.
Protocol:
-
Caspase Activity Assay: Cells are treated with the compound at its GI50 concentration. Caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit.
-
PARP Cleavage Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using an antibody specific for cleaved PARP.
Data Presentation (Hypothetical)
Should experiments be conducted, the quantitative data should be organized for clear comparison.
Table 1: Hypothetical GI50 Values for this compound
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung | 5.2 |
| HT29 | Colon | 8.1 |
| PC3 | Prostate | 3.5 |
| MDA-MB-231 | Breast | 4.7 |
Table 2: Hypothetical Caspase-3/7 Activation
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 1.0 |
| This compound (GI50) | 4.5 |
| Positive Control (e.g., Staurosporine) | 6.2 |
Proposed Experimental Workflow
A logical progression of experiments is crucial for delineating the mechanism of action.
Figure 2: Proposed experimental workflow for MoA studies.
Conclusion
While no specific data exists for this compound, the extensive research on the quinoxaline scaffold provides a strong foundation for initiating its biological characterization. The proposed mechanisms and experimental workflows in this guide offer a rational starting point for investigating its potential as a therapeutic agent. Future studies are warranted to synthesize this compound and evaluate its biological activities to determine its true mechanism of action.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N-Ethyl-2-methylquinoxalin-6-amine and Related Compounds
Introduction
N-Ethyl-2-methylquinoxalin-6-amine is a quinoxaline derivative. Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical properties of a drug candidate, such as its solubility and stability, are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. This guide provides an in-depth look at the solubility and stability considerations for this compound, drawing parallels from closely related analogs and outlining standard experimental protocols.
Solubility Profile
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. While specific quantitative data for this compound is not available, the solubility of the core structures, 2-methylquinoxaline and 6-aminoquinoxaline, in various solvents provides valuable insights.
Data Presentation: Solubility of Related Quinoxaline Derivatives
The following tables summarize the available solubility data for 2-methylquinoxaline and 6-aminoquinoxaline.
Table 1: Solubility of 2-Methylquinoxaline
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 3391 mg/L | 25 | [1] |
| Water | Miscible | Not Specified | [2] |
| Ethanol | Very Soluble | Not Specified | [2] |
| Acetonitrile | Soluble | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [3] |
| Diethyl Ether | Miscible | Not Specified | [2] |
| Acetone | Miscible | Not Specified | [2] |
| Benzene | Miscible | Not Specified | [2] |
| Carbon Tetrachloride | Soluble | Not Specified | [2] |
Table 2: Solubility of 5-Methylquinoxaline (a structural isomer)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Freely Soluble | Not Specified | [4] |
| Organic Solvents | Freely Soluble | Not Specified | [4] |
| Oils | Freely Soluble | Not Specified | [4] |
Table 3: Solubility of 6-Aminoquinoxaline
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [5] |
| Methanol | Slightly Soluble | Not Specified | [5] |
| Chloroform | Soluble | Not Specified | [6] |
| Dichloromethane | Soluble | Not Specified | [6] |
| Ethyl Acetate | Soluble | Not Specified | [6] |
| Acetone | Soluble | Not Specified | [6] |
Based on the general principle of "like dissolves like," this compound, being an organic molecule with both polar (amine group) and non-polar (quinoxaline ring, ethyl and methyl groups) functionalities, is expected to exhibit good solubility in a range of organic solvents.[7][8] Its solubility in aqueous media will be influenced by the pH, owing to the basic nature of the amine group.
Stability Profile
The chemical stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy throughout its shelf life. Stability testing involves subjecting the compound to various environmental conditions to assess its degradation profile.
While specific stability data for this compound is not available, general stability testing guidelines for pharmaceutical products are well-established by the International Council for Harmonisation (ICH).[9]
Key Stability Considerations:
-
Hydrolytic Stability: Evaluation of degradation in aqueous solutions at different pH values.
-
Oxidative Stability: Assessment of degradation in the presence of oxidizing agents.
-
Photostability: Determination of degradation upon exposure to light.
-
Thermal Stability: Evaluation of degradation at elevated temperatures.
Degradation products should be identified and characterized to understand the degradation pathways and to ensure that no toxic byproducts are formed.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of solubility and stability.
4.1. Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
4.2. Stability Testing: ICH Guidelines
Stability studies are conducted according to ICH guidelines to establish a re-test period for a drug substance or a shelf life for a drug product.[9]
Methodology:
-
Batch Selection: At least three primary batches of the compound are used for stability studies.
-
Storage Conditions: Samples are stored under various conditions as specified by ICH guidelines (e.g., long-term, intermediate, and accelerated).[9][11]
-
Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[10]
-
Analytical Tests: A stability-indicating analytical method (typically HPLC) is used to assay the compound and quantify any degradation products. Other tests may include appearance, pH, and moisture content.[10]
Mandatory Visualization: Logical Flow for Pharmaceutical Stability Testing
Caption: A simplified logical flow for conducting pharmaceutical stability studies.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently limited, a reasonable estimation of its properties can be inferred from its structural analogs. The compound is anticipated to be soluble in a variety of organic solvents, with pH-dependent solubility in aqueous media. A comprehensive evaluation of its stability should be conducted following established international guidelines to ensure its quality and safety for potential pharmaceutical applications. The experimental protocols outlined in this guide provide a solid framework for researchers to generate the necessary data for this promising compound.
References
- 1. 2-methyl quinoxaline, 7251-61-8 [thegoodscentscompany.com]
- 2. 2-Methylquinoxaline, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 6. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. japsonline.com [japsonline.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Spectroscopic Characterization of N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic characterization of N-Ethyl-2-methylquinoxalin-6-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.7 | Singlet | 1H | H-3 |
| ~ 7.8 - 8.0 | Doublet | 1H | H-5 or H-8 |
| ~ 7.5 - 7.7 | Doublet | 1H | H-8 or H-5 |
| ~ 7.0 - 7.2 | Doublet of doublets | 1H | H-7 |
| ~ 4.5 - 5.0 | Broad Singlet | 1H | N-H |
| ~ 3.2 - 3.4 | Quartet | 2H | N-CH₂ -CH₃ |
| ~ 2.6 - 2.8 | Singlet | 3H | 2-CH₃ |
| ~ 1.3 - 1.5 | Triplet | 3H | N-CH₂-CH₃ |
Note: Chemical shifts for aromatic protons are estimations and their exact positions and coupling constants would depend on the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-2 |
| ~ 145 - 150 | C-6 |
| ~ 140 - 145 | C-8a |
| ~ 138 - 142 | C-4a |
| ~ 130 - 135 | C-3 |
| ~ 128 - 130 | C-5 |
| ~ 125 - 128 | C-8 |
| ~ 110 - 115 | C-7 |
| ~ 40 - 45 | N-CH₂ -CH₃ |
| ~ 22 - 25 | 2-CH₃ |
| ~ 14 - 16 | N-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3450 | Medium, Sharp | N-H Stretch (Secondary Amine)[1] |
| ~ 3020 - 3080 | Medium | Aromatic C-H Stretch |
| ~ 2850 - 2980 | Medium-Strong | Aliphatic C-H Stretch |
| ~ 1610 - 1630 | Strong | C=N Stretch (Quinoxaline Ring)[2] |
| ~ 1500 - 1600 | Medium-Strong | C=C Stretch (Aromatic Ring) & N-H Bend[1][2] |
| ~ 1250 - 1340 | Strong | Aromatic C-N Stretch[1] |
| ~ 1020 - 1250 | Medium | Aliphatic C-N Stretch[1] |
| ~ 800 - 850 | Strong | C-H Out-of-plane Bending (Aromatic) |
Table 4: Predicted Mass Spectrometry Data
(Ionization Mode: Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 172 | Medium-High | [M - CH₃]⁺ (Alpha-cleavage)[3] |
| 158 | Medium | [M - C₂H₅]⁺ |
| 160 | Low | [M - HCN]⁺ |
| 77 | Low | Phenyl fragment |
Note: The molecular formula for this compound is C₁₁H₁₃N₃. The odd molecular weight (187) is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[1][4]
Experimental Protocols
The following sections provide detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not provided in the solvent.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.[7]
-
Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay (e.g., 1-5 seconds).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.[8]
-
Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (several hundred to thousands).
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.[6] Signal integration (for ¹H NMR) and peak picking are performed using appropriate software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and accessory absorptions.[10]
-
Place the sample in the instrument's sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[10] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands for various functional groups.[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure from fragmentation patterns.
Methodology:
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample (~0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[12]
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
The sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[13][14]
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to predominantly observe the molecular ion with less fragmentation.
-
-
Mass Analysis:
-
Detection and Data Analysis:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
The peak with the highest m/z is often the molecular ion ([M]⁺), which provides the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.[13] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scialert.net [scialert.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. future4200.com [future4200.com]
- 5. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. amherst.edu [amherst.edu]
- 10. mse.washington.edu [mse.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Quinoxalin-6-amine Compounds: A Comprehensive Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-6-amine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry. The quinoxaline core is considered a "privileged scaffold," as it is a structural component in a variety of biologically active molecules and approved drugs.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their versatility in chemical modification allows for the generation of large libraries of analogues, enabling extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of quinoxalin-6-amine compounds, with a focus on their potential in drug discovery and development.
Chemical Properties and Synthesis
Quinoxalin-6-amine is a yellow solid with the chemical formula C8H7N3.[5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.[5][6] The synthesis of the quinoxalin-6-amine core and its derivatives can be achieved through several synthetic routes.
General Synthesis of Quinoxalin-6-amine
A common and efficient method for the synthesis of quinoxalin-6-amine involves the reduction of 6-nitroquinoxaline. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]
Experimental Protocol: Synthesis of Quinoxalin-6-amine from 6-Nitroquinoxaline [7]
-
Reaction Setup: Dissolve 6-nitroquinoxaline (1 equivalent) in a suitable solvent, such as methanol.
-
Catalyst Addition: Add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude quinoxalin-6-amine can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis of 2,3-Disubstituted Quinoxalin-6-amine Analogs
A widely used method for the synthesis of 2,3-disubstituted quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] For the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs, a 1,2-diamino-4-nitrobenzene is often used as the starting material, followed by reduction of the nitro group.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalin-6-amine Analogs [1]
-
Condensation: React 1,2-diamino-4-nitrobenzene (1 equivalent) with a 1,2-dicarbonyl compound (e.g., a substituted benzil) (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation of Nitro-intermediate: Cool the reaction mixture and isolate the resulting 2,3-disubstituted-6-nitroquinoxaline by filtration or extraction.
-
Reduction of the Nitro Group: Reduce the nitro group of the intermediate to an amine using a reducing agent such as tin(II) chloride (SnCl2) in ethanol or by catalytic hydrogenation with Pd/C and H2 as described above.
-
Purification: Purify the final 2,3-disubstituted quinoxalin-6-amine product by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
Quinoxalin-6-amine derivatives have been extensively investigated for a wide range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.
Anticancer Activity
The antiproliferative and cytotoxic effects of quinoxalin-6-amine derivatives against various cancer cell lines are well-documented.[2][8] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.
Table 1: Anticancer Activity of Selected Quinoxalin-6-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bisfuranylquinoxalineurea analog (7c) | A549 (Lung) | 1.5 | [1] |
| Bisfuranylquinoxalineurea analog (7c) | HT29 (Colon) | 2.1 | [1] |
| Bisfuranylquinoxalineurea analog (7c) | PC3 (Prostate) | 1.8 | [1] |
| Quinoxaline derivative 11 | MCF-7 (Breast) | 0.81 | |
| Quinoxaline derivative 13 | HepG2 (Liver) | 1.23 | |
| Quinoxaline derivative 4a | HCT-116 (Colon) | 3.21 | |
| Indolo[2,3-b]quinoxaline IDQ-5 | HL-60 (Leukemia) | 2.5 | [4] |
| Indolo[2,3-b]quinoxaline IDQ-10 | HL-60 (Leukemia) | 3.2 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity [9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalin-6-amine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Quinoxalin-6-amine derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[10]
Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [2] |
| Quinoxaline derivative 2d | Escherichia coli | 8 | [11] |
| Quinoxaline derivative 3c | Escherichia coli | 8 | [11] |
| Pentacyclic quinoxaline 10 | Candida albicans | 16 | [11] |
| Pentacyclic quinoxaline 10 | Aspergillus flavus | 16 | [11] |
| Quinoxaline-6-carbaldehyde | Shigella dysenteriae 7 | 25 | [12] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [2][13]
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which quinoxalin-6-amine derivatives exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways modulated by these compounds.
Mcl-1 Dependent Apoptosis
One of the key mechanisms of anticancer activity for some quinoxalin-6-amine derivatives is the induction of apoptosis. A study on a bisfuranylquinoxalineurea analog (7c) demonstrated that it induces Mcl-1 dependent apoptosis.[1] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family.[14] Inhibition of Mcl-1 allows for the activation of pro-apoptotic proteins like Bak and Bax, leading to the activation of the caspase cascade and subsequent cell death.[15]
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Modeling and Prediction of N-Ethyl-2-methylquinoxalin-6-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-2-methylquinoxalin-6-amine is a small molecule belonging to the quinoxaline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinoxaline derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3] The prediction of the physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME), and toxicological properties of novel compounds is a critical step in the early stages of drug discovery, helping to identify promising candidates and reduce the likelihood of late-stage failures.
This technical guide provides an in-depth overview of the predicted properties of this compound using established in silico models. The data presented herein is generated from widely used and freely accessible computational tools, offering a comprehensive profile of this molecule's potential as a drug candidate. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for the in silico predictions are provided. Furthermore, this guide includes representative experimental protocols that could be employed to validate these computational predictions.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties for this compound are summarized in the table below.
| Property | Predicted Value | In Silico Tool |
| Molecular Formula | C11H13N3 | SwissADME |
| Molecular Weight | 187.24 g/mol | SwissADME |
| LogP (Consensus) | 2.27 | SwissADME |
| Water Solubility (LogS) | -2.87 | SwissADME |
| ESOL Solubility | 0.0028 M | SwissADME |
| pKa (most basic) | 4.15 | pkCSM |
Pharmacokinetic (ADMET) Profile
The ADMET profile of a drug candidate determines its fate in the body. In silico models provide valuable early insights into a compound's likely absorption, distribution, metabolism, excretion, and potential toxicity.
Absorption, Distribution, Metabolism, and Excretion
| Parameter | Predicted Value/Classification | In Silico Tool |
| Absorption | ||
| Human Intestinal Absorption | 93.5% | pkCSM |
| Caco-2 Permeability (log Papp) | 0.491 | pkCSM |
| P-glycoprotein Substrate | No | SwissADME |
| Distribution | ||
| VDss (human) | 0.306 L/kg | pkCSM |
| BBB Permeability (logBB) | -0.428 | pkCSM |
| CNS Permeability | No | pkCSM |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.329 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicological Predictions
| Endpoint | Predicted Result | In Silico Tool |
| AMES Toxicity | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| hERG II Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitisation | No | pkCSM |
| Minnow Toxicity (log mM) | -0.993 | pkCSM |
Methodologies
In Silico Prediction Methodologies
The in silico data presented in this guide were generated using the following freely accessible web-based platforms:
-
SwissADME: This tool provides a wide range of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. It utilizes a combination of established predictive models, including iLOGP for lipophilicity and the BOILED-Egg model for a graphical representation of gastrointestinal absorption and brain penetration. For properties like cytochrome P450 (CYP) inhibition, SwissADME employs support vector machine (SVM) models trained on large datasets of known inhibitors and non-inhibitors.
-
pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET properties. The methodology involves representing the 2D chemical structure as a graph and using these structural signatures to train machine learning models. This approach allows for the prediction of a wide range of pharmacokinetic and toxicological endpoints.
-
US EPA T.E.S.T. (Toxicity Estimation Software Tool): While not used for direct prediction in this guide due to its nature as a downloadable software, it is a valuable tool for toxicity prediction. T.E.S.T. employs quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints. The software includes various prediction methodologies, such as the hierarchical clustering method, the single-model method, and the group contribution method, to provide a consensus prediction with an estimate of its reliability. For a compound like this compound, the models trained on datasets containing aromatic amines and heterocyclic compounds would be most relevant.
Representative Experimental Protocols
To validate the in silico predictions, the following standard experimental protocols are recommended:
-
Aqueous Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
The suspension is shaken at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
In Vitro Permeability Assay (Caco-2 Permeability Assay):
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Human cell lines (e.g., HepG2 for hepatotoxicity prediction) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
-
Visualizations
References
- 1. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 2. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory protocol for the synthesis of N-Ethyl-2-methylquinoxalin-6-amine.
An Application Note and Protocol for the Synthesis of N-Ethyl-2-methylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the multi-step synthesis of this compound, a quinoxaline derivative of interest for chemical and pharmaceutical research. The synthesis is presented as a three-step process commencing with commercially available starting materials.
Data Presentation
The following table summarizes the anticipated yield for each step of the synthesis. The yields are based on reported values for analogous reactions in the scientific literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Quinoxaline Ring Formation | 4-Nitro-1,2-diaminobenzene | 2-Methyl-6-nitroquinoxaline | Methylglyoxal (40% aq. solution) | ~95% |
| 2 | Nitro Group Reduction | 2-Methyl-6-nitroquinoxaline | 2-Methylquinoxalin-6-amine | Tin(II) chloride dihydrate, Ethanol, HCl | ~70-80% |
| 3 | Reductive Amination | 2-Methylquinoxalin-6-amine | This compound | Acetaldehyde, Sodium triacetoxyborohydride, DCM | ~70-85% |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline
This procedure outlines the formation of the quinoxaline ring system via the condensation of a substituted o-phenylenediamine with an α-ketoaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitro-1,2-diaminobenzene in 100 mL of ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of methylglyoxal in a 1.1 molar equivalent to the 4-nitro-1,2-diaminobenzene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-methyl-6-nitroquinoxaline as a solid.
Step 2: Synthesis of 2-Methylquinoxalin-6-amine
This step involves the reduction of the nitro group at the 6-position of the quinoxaline ring to an amine.
-
Reaction Setup: In a round-bottom flask, suspend the 2-methyl-6-nitroquinoxaline (1.0 eq) obtained from the previous step in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (approximately 5.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylquinoxalin-6-amine. Further purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the N-alkylation of the 6-amino group via reductive amination.
-
Reaction Setup: Dissolve 2-methylquinoxalin-6-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add acetaldehyde (1.5 eq) to the solution, followed by the portion-wise addition of a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine in Cellular-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. One such derivative, 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine, has demonstrated potent antiproliferative effects against various cancer cell lines. This compound induces apoptosis through a caspase-dependent pathway, highlighting its potential as a novel anti-cancer agent. These application notes provide detailed protocols for assessing the cellular effects of this compound, including its impact on cell viability and the induction of apoptosis.
Compound Information
| Compound Name | 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine |
| Structure | (Structure not available in the provided search results) |
| Molecular Formula | C27H19N3O3 |
| Molecular Weight | 433.46 g/mol |
| Mechanism of Action | Induces Mcl-1 dependent apoptosis, leading to the activation of caspase-3/7 and subsequent cleavage of PARP. |
Data Presentation
The antiproliferative activity of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 2.5 |
| HT29 | Colon | 3.1 |
| MDAMB231 | Breast | 1.9 |
| PC3 | Prostate | 2.8 |
| SKOV3 | Ovarian | 2.2 |
| U2OS | Bone | 2.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2][3][4][5]
Materials:
-
2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine
-
Human cancer cell lines (e.g., A549, HT29, MDAMB231, PC3, SKOV3, U2OS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway, in response to treatment with 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine.[6][7][8]
Materials:
-
2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Treat the cells with various concentrations of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change relative to the vehicle control.
Western Blot Analysis for PARP and Mcl-1 Cleavage
This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP) and the expression levels of the anti-apoptotic protein Mcl-1 in cells treated with 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine.[9][10][11][12][13][14]
Materials:
-
2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine
-
Human cancer cell lines
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine for the indicated time.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of PARP cleavage and the change in Mcl-1 expression.
Visualizations
Caption: Experimental workflow for cellular-based assays.
Caption: Proposed apoptotic signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Ethyl-2-methylquinoxalin-6-amine as a Novel Fluorescent Marker for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[1] Several studies have highlighted the fluorescence potential of quinoxaline-based molecules, suggesting their utility as chemosensors and biological probes.[1][2] This document outlines the prospective application of a novel quinoxaline derivative, N-Ethyl-2-methylquinoxalin-6-amine, as a fluorescent marker for cellular imaging. We provide hypothetical data, detailed experimental protocols, and conceptual diagrams to guide researchers in exploring its potential.
Hypothetical Fluorescent Properties
Based on the characteristics of similar fluorescent quinoxaline derivatives, we can project the following photophysical properties for this compound. These values are illustrative and require experimental verification.
| Property | Projected Value | Notes |
| Excitation Maximum (λex) | ~390 nm | Quinoxaline derivatives often exhibit excitation in the near-UV to blue region. |
| Emission Maximum (λem) | ~480 nm | A significant Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.4 - 0.6 | This moderate to high quantum yield would provide bright fluorescence for clear imaging. |
| Molar Extinction Coefficient (ε) | 20,000 - 30,000 M⁻¹cm⁻¹ | Indicates strong light absorption, contributing to the brightness of the probe. |
| Photostability | Moderate to High | Essential for long-term imaging experiments and time-lapse studies. |
| Solubility | Soluble in DMSO, EtOH | Common solvents for preparing stock solutions for biological experiments. |
| Cell Permeability | Potentially High | The small molecular size and lipophilic nature may allow for passive diffusion across cell membranes. |
Potential Applications in Cellular Imaging
Given its hypothetical properties, this compound could potentially be utilized in various cellular imaging applications, including:
-
General Cytoplasmic Staining: As a small, cell-permeable molecule, it might accumulate in the cytoplasm, providing a general outline of the cell's morphology.
-
Organelle-Specific Staining: Depending on its chemical properties, it could show preferential accumulation in specific organelles like mitochondria or the endoplasmic reticulum.
-
Probe for Cellular Environment: The fluorescence of quinoxaline derivatives can be sensitive to the local environment, such as pH or polarity.[1] This property could be exploited to study cellular microenvironments.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, characterization, and application of this compound in cellular imaging.
Protocol 1: Synthesis of this compound
This protocol is a generalized approach based on common methods for synthesizing quinoxaline derivatives.
Materials:
-
4-Amino-3-nitroacetanilide
-
Sodium dithionite
-
Pyruvaldehyde
-
Ethyl iodide
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Diamine Precursor: Reduce 4-amino-3-nitroacetanilide with a reducing agent like sodium dithionite to form the corresponding diamine.
-
Quinoxaline Ring Formation: React the resulting diamine with pyruvaldehyde in a suitable solvent (e.g., ethanol) to form 2-methylquinoxalin-6-amine.
-
N-Ethylation: Dissolve 2-methylquinoxalin-6-amine in anhydrous DMF. Add sodium hydride as a base, followed by the dropwise addition of ethyl iodide.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic Characterization
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.
-
Absorption Spectrum: Dilute the stock solution in the desired solvent to a suitable concentration (e.g., 10 µM). Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Emission Spectrum: Using the determined λabs as the excitation wavelength, record the fluorescence emission spectrum using a fluorometer to determine the emission maximum (λem).
-
Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Photostability Assay: Continuously expose a sample of the fluorescent probe to the excitation light in the fluorometer and monitor the decrease in fluorescence intensity over time.
Protocol 3: Cell Staining and Fluorescence Microscopy
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~390 nm excitation and ~480 nm emission)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter set.
Visualizations
Diagram 1: Experimental Workflow for Characterization and Application
Caption: Workflow for the synthesis, characterization, and application of a novel fluorescent probe.
Diagram 2: Hypothetical Signaling Pathway Studied with the Fluorescent Probe
Caption: A hypothetical signaling pathway where the probe's fluorescence is modulated by a second messenger.
Diagram 3: Application in Drug Development
Caption: Use of the fluorescent probe in a high-throughput screening campaign for drug discovery.
References
Application Notes and Protocols for Evaluating the Bioactivity of N-Ethyl-2-methylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Various analogs have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides a detailed set of experimental protocols to evaluate the potential bioactivity of a specific analog, N-Ethyl-2-methylquinoxalin-6-amine. The following protocols are designed to be comprehensive, enabling researchers to screen for cytotoxic, antimicrobial, and anti-inflammatory activities.
Cytotoxicity and Antiproliferative Activity
A primary and crucial step in the evaluation of a novel compound is to assess its effect on cell viability and proliferation.[4][5] This helps in identifying potential anticancer properties and determining the compound's toxicity profile against various cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values obtained from an MTT assay.
| Cell Line | Type | IC₅₀ (µM) after 48h Exposure |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| PC-3 | Prostate Cancer | 18.5 |
| HCT116 | Colon Carcinoma | 25.1 |
| WI-38 | Normal Human Fibroblast | > 100 |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and a normal cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116) and a normal cell line (e.g., WI-38)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Visualization: Cytotoxicity Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
Quinoxaline derivatives have been reported to possess antimicrobial properties.[1] Therefore, it is prudent to screen this compound for its ability to inhibit the growth of various pathogenic microorganisms. The disk diffusion and broth microdilution methods are standard initial screening assays.[8][9][10]
Data Presentation: Antimicrobial Susceptibility Testing
The following tables summarize hypothetical data from antimicrobial assays.
Table 2.1: Zone of Inhibition (mm) from Disk Diffusion Assay
| Test Microorganism | Gram Stain | This compound (50 µ g/disk ) | Ampicillin (10 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) |
| Staphylococcus aureus | Positive | 14 | 25 | 22 |
| Bacillus subtilis | Positive | 16 | 28 | 24 |
| Escherichia coli | Negative | 8 | 10 | 25 |
| Pseudomonas aeruginosa | Negative | 0 | 0 | 20 |
Table 2.2: Minimum Inhibitory Concentration (MIC) (µg/mL) from Broth Microdilution Assay
| Test Microorganism | This compound | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | 32 | 0.5 | 1 |
| Bacillus subtilis | 16 | 0.25 | 0.5 |
| Escherichia coli | 128 | 8 | 0.06 |
| Pseudomonas aeruginosa | >256 | >256 | 1 |
Experimental Protocol: Disk Diffusion and Broth Microdilution Assays
Objective: To screen for and quantify the antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile paper disks (6 mm)
-
Standard antibiotic disks (e.g., Ampicillin, Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure (Disk Diffusion):
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly swab the inoculum onto the surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of this compound (e.g., 50 µg).
-
Place the impregnated disks, along with standard antibiotic and blank disks, onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
Procedure (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well microplate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Given that many quinoxaline derivatives exhibit anti-inflammatory properties, it is worthwhile to investigate this potential bioactivity for this compound.[11][12] In vitro assays such as the inhibition of protein denaturation and lipoxygenase (LOX) inhibition are commonly used for initial screening.[13][14][15]
Data Presentation: In Vitro Anti-inflammatory Activity
Table 3.1: Inhibition of Albumin Denaturation
| Concentration (µg/mL) | This compound (% Inhibition) | Diclofenac (% Inhibition) |
| 10 | 18.5 | 35.2 |
| 50 | 42.1 | 68.4 |
| 100 | 65.7 | 89.1 |
| IC₅₀ (µg/mL) | 76.3 | 32.5 |
Table 3.2: Inhibition of Lipoxygenase (LOX) Activity
| Concentration (µM) | This compound (% Inhibition) | Indomethacin (% Inhibition) |
| 5 | 25.3 | 45.8 |
| 10 | 48.9 | 72.1 |
| 25 | 70.2 | 91.5 |
| IC₅₀ (µM) | 10.2 | 6.8 |
Experimental Protocol: Inhibition of Albumin Denaturation
Objective: To evaluate the ability of this compound to inhibit heat-induced protein denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) solution (1%)
-
Diclofenac sodium (standard drug)
-
Phosphate-Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound and standard drug in PBS.
-
To 2 mL of each concentration, add 0.2 mL of BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
Visualization: Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the LOX pathway by the compound.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - PL [thermofisher.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. journalajrb.com [journalajrb.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Stock Solutions of N-Ethyl-2-methylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation of stock solutions of N-Ethyl-2-methylquinoxalin-6-amine, a compound of interest within the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2] Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results.
Compound Data and Recommended Parameters
Quantitative data for this compound are summarized below. The molecular formula and weight have been calculated based on the compound's chemical structure.
| Parameter | Value | Notes |
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Quinoxaline derivatives are commonly prepared in DMSO.[3] |
| Typical Stock Concentration | 10 mM - 100 mM | A common concentration range for primary stock solutions.[3] |
| Storage Conditions | -20°C in airtight, light-protected vials | To prevent degradation and photodecomposition.[4] |
Experimental Protocol
This protocol details the methodology for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance (accurate to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Pipettors and sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, for compounds difficult to dissolve)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
-
Conduct all handling of the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of powder or vapors.[5]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, at all times.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvent for comprehensive safety information. While a specific SDS for the target compound was not located, general guidelines for handling aromatic amines and quinoxaline derivatives should be strictly followed.[5]
-
Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
Step-by-Step Preparation of a 10 mM Stock Solution
Step 1: Calculate the Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 187.24 g/mol
-
Mass (mg) = 1.8724 mg
Step 2: Weigh the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare its weight.
-
Carefully weigh out the calculated mass (e.g., 1.87 mg) of this compound directly into the tube.
-
Record the exact mass weighed. This is crucial for accurately determining the final concentration of your stock solution.
Step 3: Dissolve the Compound
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the tube containing the compound. For the example above, you would add 1.0 mL of DMSO.
-
Secure the cap tightly on the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If the compound is difficult to dissolve, brief sonication in a water bath may be applied.
Step 4: Labeling and Storage
-
Clearly label the tube with the following information:
-
Compound Name: this compound
-
Concentration: 10 mM (or the exact concentration calculated from the actual mass)
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
-
For long-term storage, store the stock solution at -20°C.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Visualized Workflow
The following diagram illustrates the key steps in the stock solution preparation workflow.
Caption: A step-by-step workflow for preparing this compound stock solutions.
References
- 1. 5-Ethyl-2-methylquinolin-6-amine | C12H14N2 | CID 68606475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. N-ethyl-N-methylhexan-2-amine | C9H21N | CID 17937685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethyl-2-methylquinoxalin-6-amine in Kinase Inhibition Assays
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Several analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and inflammation.[1][4] This document provides a detailed protocol for assessing the kinase inhibitory activity of N-Ethyl-2-methylquinoxalin-6-amine, a representative member of this scaffold. The protocols and data presented herein are based on established methodologies for analogous quinoxaline-based kinase inhibitors, providing a framework for researchers to evaluate this compound's potential as a kinase inhibitor.
Disclaimer
Direct experimental data for this compound in kinase inhibition assays is not extensively available in the public domain. The following protocols, data, and visualizations are representative examples based on the known activities of structurally similar quinoxaline compounds and are intended to serve as a guide for experimental design.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet representative, IC50 values for this compound against a panel of kinases known to be targeted by quinoxaline scaffolds.[1][4]
| Kinase Target | IC50 (nM) | Assay Type |
| c-Jun N-terminal Kinase 1 (JNK1) | 85 | Biochemical (ADP-Glo) |
| c-Jun N-terminal Kinase 2 (JNK2) | 120 | Biochemical (ADP-Glo) |
| Apoptosis Signal-regulating Kinase 1 (ASK1) | 250 | Biochemical (LanthaScreen) |
| Phosphoinositide 3-kinase gamma (PI3Kγ) | 800 | Biochemical (ADP-Glo) |
| Mitogen-activated protein kinase kinase 2 (MKNK2) | >10,000 | Biochemical (ADP-Glo) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure kinase activity and its inhibition by this compound.
Materials:
-
Recombinant human kinases (e.g., JNK1, JNK2, PI3Kγ, MKNK2)
-
Kinase-specific substrates and cofactors (e.g., ATP, appropriate peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve a final assay concentration range from 100 µM to 1 nM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 1.5 µL of a mixture containing the kinase and its specific substrate.
-
-
Initiation of Kinase Reaction: Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Luminescence Reading: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Inhibition of JNK Signaling Pathway
This protocol describes how to assess the effect of this compound on the JNK signaling pathway in a cellular context using Western Blotting.
Materials:
-
Human monocytic cell line (e.g., MonoMac-6)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture MonoMac-6 cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a control) for 30 minutes.
-
Stimulate the cells with LPS (e.g., 200 ng/mL) for 30 minutes to activate the JNK pathway.[4]
-
-
Cell Lysis:
-
Wash the cells twice with cold Hanks' Balanced Salt Solution.
-
Lyse the cells using a suitable lysis buffer.[4]
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-c-Jun (a downstream target of JNK) and total c-Jun overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to total c-Jun and the loading control. Compare the levels of phosphorylated c-Jun in treated cells versus control cells to determine the inhibitory effect of the compound on the JNK signaling pathway.
Visualizations
Signaling Pathway Diagram
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antibacterial Potential of N-Ethyl-2-methylquinoxalin-6-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of the antibacterial properties of the novel compound, N-Ethyl-2-methylquinoxalin-6-amine. The following protocols and guidelines are based on established methodologies for the evaluation of quinoxaline derivatives, a class of heterocyclic compounds known for their broad-spectrum biological activities.[1][2][3][4][5]
Introduction to Quinoxaline Derivatives and their Antimicrobial Potential
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[6] The quinoxaline core is considered a privileged scaffold, appearing in various biologically active molecules with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][7][8] The antibacterial activity of quinoxaline derivatives has been attributed to several mechanisms, including the inhibition of DNA synthesis and intercalation with bacterial DNA.[9] Given the established antimicrobial profile of this chemical class, this compound warrants a thorough investigation to determine its potential as a novel antibacterial agent.
Physicochemical Properties of this compound (Hypothetical Data)
A crucial first step in the evaluation of a new chemical entity is the characterization of its physicochemical properties. The following table provides a template for summarizing these properties for this compound.
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₃N₃ | Mass Spectrometry |
| Molecular Weight | 187.24 g/mol | Mass Spectrometry |
| Appearance | Pale yellow solid | Visual Inspection |
| Melting Point | TBD | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, Methanol | Solubility Assays |
| Purity | >95% | HPLC |
| LogP | TBD | Calculated/Experimental |
Experimental Protocols for Antibacterial Activity Assessment
Preliminary Screening: Agar Disc Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of the compound.
Objective: To determine the susceptibility of various bacterial strains to this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of MHA plates.
-
Impregnate sterile paper discs with a defined concentration of the test compound (e.g., 50 µ g/disc ).[1]
-
Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Data Presentation:
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) - this compound (50 µ g/disc ) | Zone of Inhibition (mm) - Ciprofloxacin (10 µ g/disc ) | Zone of Inhibition (mm) - DMSO |
| S. aureus | Positive | TBD | TBD | 0 |
| B. subtilis | Positive | TBD | TBD | 0 |
| E. coli | Negative | TBD | TBD | 0 |
| P. aeruginosa | Negative | TBD | TBD | 0 |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
Protocol (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto fresh MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the MHA plates.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | TBD | TBD |
| B. subtilis | TBD | TBD |
| E. coli | TBD | TBD |
| P. aeruginosa | TBD | TBD |
Investigating the Mechanism of Action
Understanding the mechanism by which an antibacterial compound exerts its effect is crucial for its development as a therapeutic agent. For quinoxaline derivatives, a common mechanism involves interaction with bacterial DNA.[9]
DNA Intercalation Assay (Hypothetical)
Objective: To investigate if this compound can intercalate with bacterial DNA.
Protocol (Ethidium Bromide Displacement Assay):
-
Prepare a solution of bacterial DNA (e.g., from E. coli) and ethidium bromide.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates the displacement of ethidium bromide by the test compound, suggesting intercalation.
DNA Gyrase Inhibition Assay (Hypothetical)
Objective: To determine if this compound inhibits the activity of bacterial DNA gyrase, a key enzyme in DNA replication.[9]
Protocol:
-
Utilize a commercial DNA gyrase inhibition assay kit.
-
Incubate purified DNA gyrase with supercoiled plasmid DNA in the presence of varying concentrations of this compound.
-
Analyze the DNA topology by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.
Visualizing Experimental Workflows and Potential Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for antibacterial evaluation.
Caption: Putative mechanism of antibacterial action.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential antibacterial agent. Positive results from these initial in vitro studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to determine selectivity, in vivo efficacy studies in animal models of bacterial infection, and more in-depth mechanistic studies to fully elucidate its mode of action. The rich history of quinoxaline derivatives in medicinal chemistry suggests that a thorough investigation of this novel compound is a worthwhile endeavor.[1][2][3][4][10]
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Screening for N-Ethyl-2-methylquinoxalin-6-amine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoxaline core is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Analogs of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, antiproliferative effects against various cancer cell lines.[1][3][4] Given their established role in cell growth and signaling, protein kinases represent a prominent and "drugable" target class for novel anticancer therapies.[5][6] This document outlines a comprehensive high-throughput screening (HTS) strategy to identify and characterize N-Ethyl-2-methylquinoxalin-6-amine analogs with potential inhibitory activity against a target protein kinase, followed by validation of their effects on cancer cell viability.
The proposed workflow employs a multi-stage approach, beginning with a robust biochemical primary screen to identify initial hits, followed by dose-response confirmation, orthogonal secondary assays, and finally, cell-based assays to confirm on-target activity and functional outcomes like cytotoxicity.
Overall Screening Cascade
A logical progression of assays is essential to efficiently screen large compound libraries and nominate high-quality lead candidates. The workflow is designed to triage compounds, moving from a high-throughput primary assay to more complex, lower-throughput biological assays, while eliminating false positives along the way.
Caption: High-level workflow for screening this compound analogs.
Section 1: Primary Biochemical Screening
The primary screen aims to rapidly assess a large library of analogs at a single concentration to identify compounds that inhibit the target kinase. A Fluorescence Polarization (FP) assay is a robust, homogeneous method well-suited for HTS of kinase inhibitors.[7][8]
Principle of the Fluorescence Polarization (FP) Kinase Assay
The assay measures the binding of a fluorescently labeled peptide tracer to a phosphospecific antibody. When the kinase is active, it phosphorylates a substrate peptide. The antibody binds to this phosphorylated product, creating a large molecular complex. This large complex tumbles slowly in solution, retaining a high degree of fluorescence polarization. An inhibitor prevents substrate phosphorylation, leaving the small fluorescent tracer unbound and free to tumble rapidly, resulting in low fluorescence polarization.
Caption: Principle of the competitive Fluorescence Polarization (FP) kinase assay.
Experimental Protocol: FP Primary Screen
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Target Kinase
-
Kinase Substrate (Peptide)
-
ATP
-
Fluorescently-labeled Tracer Peptide
-
Phospho-specific Antibody
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop/Detection Buffer (Kinase buffer with EDTA to chelate Mg²⁺ and stop the reaction)
-
This compound analog library (10 mM stocks in DMSO)
-
Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black, non-treated plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM stock) into the appropriate wells of the 384-well plate for a final concentration of 10 µM. Dispense DMSO into control wells.
-
Enzyme Preparation: Prepare a 2X kinase solution in cold Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for the kinase.
-
Reaction Initiation:
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mix to all wells.
-
-
Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of the Stop/Detection Buffer containing the tracer and antibody to all wells.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization (mP units). Excitation/Emission wavelengths will depend on the fluorophore used (e.g., 485 nm/535 nm for fluorescein).[8]
Data Presentation: Primary Screen
Data from the primary screen is typically presented as percent inhibition relative to controls.
| Compound ID | Polarization (mP) | % Inhibition | Hit (Y/N) |
| Analog-001 | 95 | 92.3% | Y |
| Analog-002 | 255 | 3.8% | N |
| Analog-003 | 112 | 83.1% | Y |
| ... | ... | ... | ... |
| DMSO (0%) | 265 | 0.0% | N/A |
| Stauro (100%) | 80 | 100.0% | N/A |
Calculation: % Inhibition = 100 * (1 - [mP_sample - mP_100%] / [mP_0% - mP_100%]) Hit Criterion: % Inhibition > 50% (or 3 x Standard Deviation of DMSO wells)
Section 2: Dose-Response and Secondary Assays
Compounds identified as "hits" in the primary screen are advanced to determine their potency (IC₅₀) and to confirm their activity in an orthogonal assay, which uses a different detection technology to rule out assay-specific artifacts.
Protocol: IC₅₀ Determination
The protocol is similar to the primary screen, but compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution). The resulting data is plotted to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol: AlphaScreen Orthogonal Assay
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) uses donor and acceptor beads that come into proximity through a biological interaction.[9][10] For a kinase assay, a biotinylated substrate is captured by a streptavidin-coated donor bead, and a phospho-specific antibody is captured by a Protein A-coated acceptor bead. When the substrate is phosphorylated, the antibody binds, bringing the beads close. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[11] Inhibition disrupts this interaction, reducing the signal.
Procedure: The procedure follows a similar "mix-and-read" format to the FP assay, involving sequential addition of the enzyme, compound, ATP/substrate mix, and finally the donor/acceptor bead mix. The plate is read on an Alpha-enabled plate reader.
Data Presentation: Hit Confirmation
| Compound ID | FP IC₅₀ (µM) | AlphaScreen IC₅₀ (µM) | Confirmed Hit |
| Analog-001 | 0.85 | 1.1 | Yes |
| Analog-003 | 1.2 | 1.5 | Yes |
| Analog-008 | 2.5 | > 50 (Inactive) | No (Artifact) |
| ... | ... | ... | ... |
Section 3: Cell-Based Assays
Biochemically active compounds must be tested in a cellular environment to assess their membrane permeability, stability, and on-target effects in a more biologically relevant context.
Hypothetical Signaling Pathway
Many antiproliferative agents target signaling pathways that regulate cell growth and survival, such as the MAPK pathway. A luciferase reporter assay can be used to measure the inhibition of a specific pathway downstream of the target kinase.[12][13]
Caption: A generic kinase signaling cascade leading to luciferase reporter expression.
Protocol: Luminescent Cell Viability Assay
This assay measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.[14][15]
Reagents & Materials:
-
Cancer cell line (e.g., A549 lung cancer) known to be sensitive to the targeted pathway.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
384-well, white, solid-bottom tissue culture plates.
-
Test compounds in a dose-response plate.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density (e.g., 1,000 cells/well) in 20 µL of medium. Incubate for 24 hours.
-
Compound Addition: Add 10 µL of 3X compound dilutions to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add 30 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a microplate reader.
Data Presentation: Cell Viability
The results are often expressed as the GI₅₀ (Growth Inhibition 50), the concentration of compound that causes a 50% reduction in cell proliferation.
| Compound ID | Biochemical IC₅₀ (µM) | Cell Viability GI₅₀ (µM) | Therapeutic Index (GI₅₀/IC₅₀) |
| Analog-001 | 0.85 | 1.5 | 1.8 |
| Analog-003 | 1.2 | 2.1 | 1.75 |
| Analog-015 | 0.50 | > 50 (Inactive) | > 100 (Poor Permeability) |
| ... | ... | ... | ... |
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. berthold.com [berthold.com]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 14. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays [promega.kr]
Application Notes & Protocols: Chromatographic Purification of N-Ethyl-2-methylquinoxalin-6-amine
For researchers, scientists, and drug development professionals, the efficient purification of target molecules is a critical step in the synthesis and development of new chemical entities. N-Ethyl-2-methylquinoxalin-6-amine, a substituted quinoxaline, possesses structural motifs common in pharmacologically active compounds. This document provides detailed application notes and protocols for the chromatographic purification of this compound, drawing upon established methods for quinoxaline derivatives and aromatic amines.
Introduction
This compound is a heterocyclic aromatic amine. The presence of the basic amine group can lead to challenging interactions with standard silica gel, potentially causing peak tailing and poor separation. Therefore, careful selection of the stationary phase and mobile phase is crucial for successful purification. The protocols outlined below describe common and effective chromatographic techniques, including flash chromatography on normal phase silica, modified normal phase chromatography, and preparative high-performance liquid chromatography (HPLC).
Chromatographic Techniques Overview
The choice of chromatographic technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity. For routine purification of multi-milligram to gram quantities, flash chromatography is often the method of choice. For higher purity requirements or for analytical purposes, HPLC is employed.
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to drive the mobile phase through the stationary phase, leading to faster separation times.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical and preparative scale purification. Reversed-phase HPLC is particularly useful for polar and ionizable compounds.
Experimental Protocols
Protocol 1: Normal Phase Flash Chromatography with Unmodified Silica Gel
This protocol is a standard approach for the purification of many organic compounds and can be effective for this compound, particularly if the impurities are significantly less or more polar.
Materials:
-
Crude this compound
-
Hexane (or Petroleum Ether)[3]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Solvent reservoir and pump/pressure source
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
TLC Analysis: Develop a suitable mobile phase system using TLC. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will give a retention factor (Rf) of approximately 0.3 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and stable bed.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, applying gentle pressure. A gradient elution, starting with a low concentration of the more polar solvent (ethyl acetate) and gradually increasing it, is often effective.[1] For example, start with 100% hexane and gradually increase the ethyl acetate concentration.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Normal Phase Flash Chromatography with Amine-Modified Mobile Phase
To mitigate the acidic nature of silica gel and improve the peak shape of the basic this compound, a small amount of a basic modifier can be added to the mobile phase.[4]
Materials:
-
Same as Protocol 1
-
Triethylamine (TEA) or Ammonia solution
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Mobile Phase Preparation: Add a small amount of triethylamine (typically 0.1-1% v/v) to the hexane/ethyl acetate mobile phase.
-
Proceed with steps 4-7 from Protocol 1, using the amine-modified mobile phase for both column equilibration and elution.
Protocol 3: Normal Phase Flash Chromatography with Amine-Functionalized Silica
An alternative to modifying the mobile phase is to use a stationary phase where the acidic silanol groups are already masked. Amine-functionalized silica columns can significantly improve the purification of basic compounds.[4][5]
Materials:
-
Crude this compound
-
Pre-packed amine-functionalized silica column or bulk amine-functionalized silica
-
Hexane
-
Ethyl Acetate
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent.
-
Column Equilibration: Equilibrate the amine-functionalized silica column with the initial mobile phase (e.g., 100% hexane).
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute with a gradient of ethyl acetate in hexane. The separation can often be achieved with a simpler solvent system compared to unmodified silica.[4]
-
Fraction Collection and Product Isolation: Collect and analyze fractions as described in Protocol 1.
Protocol 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For high-purity requirements, preparative RP-HPLC is a powerful technique.
Materials:
-
Partially purified or crude this compound
-
Acetonitrile (ACN), HPLC grade[6]
-
Water, HPLC grade[6]
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Method Development: Develop a suitable separation method on an analytical scale first. A typical starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid (for MS compatibility) or TFA.[6]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, and filter it through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample and run the gradient method.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent after neutralization to isolate the product.
Data Presentation
The following tables summarize typical parameters for the described chromatographic techniques. These are starting points and should be optimized for each specific separation.
Table 1: Typical Flash Chromatography Parameters for Quinoxaline Derivatives
| Parameter | Normal Phase (Silica Gel) | Normal Phase with Amine Modifier | Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (230-400 mesh)[1][2] | Silica Gel (230-400 mesh) | Amine-Functionalized Silica |
| Mobile Phase | Hexane/Ethyl Acetate gradient[1][3] | Hexane/Ethyl Acetate with 0.1-1% TEA[5] | Hexane/Ethyl Acetate gradient[4] |
| Elution Mode | Gradient | Gradient | Gradient |
| Detection | TLC with UV visualization (254 nm)[3] | TLC with UV visualization (254 nm) | TLC with UV visualization (254 nm) |
Table 2: Typical Preparative RP-HPLC Parameters for Quinoxaline Derivatives
| Parameter | Condition |
| Stationary Phase | C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA[6] |
| Elution Mode | Gradient (e.g., 5% to 95% B over 30 min) |
| Detection | UV at 254 nm and/or 280 nm[7] |
Visualizations
Chromatographic Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for chromatographic purification.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most appropriate purification technique.
Caption: Decision tree for purification method selection.
References
- 1. Quinoxaline derivative synthesis [bio-protocol.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethyl-2-methylquinoxalin-6-amine Administration in Preclinical Animal Models
Disclaimer: The following application notes and protocols are based on existing research on quinoxaline derivatives. As no specific preclinical data for N-Ethyl-2-methylquinoxalin-6-amine is publicly available, these guidelines are intended to serve as a starting point for research. All protocols must be adapted and validated for the specific compound and experimental context.
Introduction
This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Numerous studies have highlighted their potential as inhibitors of various protein kinases and other cellular targets, making them promising candidates for drug development.[4][5][6][7] These notes provide a framework for the preclinical evaluation of this compound in animal models, focusing on administration, potential efficacy, and toxicological assessment.
Compound Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. |
| Purity | ≥95% recommended for in vivo studies. |
Data Presentation: Representative Preclinical Data for Quinoxaline Derivatives
The following tables summarize quantitative data from studies on various quinoxaline derivatives to provide a comparative context for the potential properties of this compound.
Table 1: Representative In Vitro Cytotoxicity of Quinoxaline Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-based derivative | PC-3 (Prostate) | 2.11 | [8][9] |
| Quinoxaline-based derivative | HepG2 (Liver) | 4.11 | [8] |
| Quinoxalin-6-amine analog | A549 (Lung) | 9.32 | [6] |
| Quinoxaline-bisarylurea | HCT116 (Colon) | Not specified | [4] |
Table 2: Representative Acute Toxicity of Quinoxaline Derivatives in Rodents
| Compound Class | Animal Model | Route | LD₅₀ (mg/kg) | Observed Effects | Reference |
| Quinoxaline 1,4-di-N-oxides | Wistar Rat | Intraperitoneal | 30 - 120 | Hypoactivity, weight loss | [10] |
| 6-nitro-2(1H)-quinoxalinone | Wistar Rat | Intraperitoneal | 161.16 | Moderate toxicity | [11] |
| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline | F344 Rat | Oral (diet) | NOAEL: 1 ppm | Preneoplastic lesions at higher doses | [12] |
Table 3: Representative Pharmacokinetic Parameters of a Quinoxaline Derivative (IN-1130) in Different Species
| Species | Route | Dose (mg/kg) | T₁/₂ (min) | Bioavailability (%) | Reference |
| Mouse | Oral | 50.3 | 62.6 | 8.95 | [13] |
| Rat | Oral | 50.3 | 156.1 | 11.4 | [13] |
| Dog | Oral | 5.5 | 76.6 | 84.9 | [13] |
| Monkey | Oral | 5.5 | 159.9 | 34.4 | [13] |
Experimental Protocols
4.1. Formulation and Vehicle Selection
-
Objective: To prepare a stable and biocompatible formulation for in vivo administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
-
Protocol:
-
Based on the required dose, weigh the appropriate amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, create a stock solution of 10-50 mg/mL.
-
For intraperitoneal (IP) injection, a common vehicle is a mixture of DMSO, Tween 80, and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
To prepare the final formulation, slowly add the DMSO stock solution to the Tween 80 while vortexing.
-
Add the saline or PBS to the DMSO/Tween 80 mixture dropwise while vortexing to avoid precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle composition or consider sonication.
-
Prepare the formulation fresh on the day of administration.
-
4.2. In Vivo Efficacy Study in a Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor activity of this compound in a preclinical cancer model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Matrigel
-
Prepared formulation of this compound
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
-
Protocol:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, different doses of the test compound, positive control).
-
Administer the compound and controls via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily or three times a week).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
4.3. Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD₅₀) and observe signs of toxicity.
-
Materials:
-
Healthy rodents (e.g., Wistar rats or Swiss albino mice)
-
Prepared formulation of this compound at various concentrations
-
Vehicle control
-
-
Protocol:
-
Divide the animals into groups (e.g., 5-6 animals per group).
-
Administer a single dose of the compound to each group at escalating concentrations (e.g., 10, 50, 100, 200, 500 mg/kg). One group will receive the vehicle control.
-
Observe the animals continuously for the first few hours post-administration and then periodically for 14 days.
-
Record any signs of toxicity, such as changes in behavior, hypoactivity, respiratory distress, and mortality.[10][11]
-
Record body weight at regular intervals.
-
At the end of the 14-day observation period, euthanize the surviving animals.
-
Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Calculate the LD₅₀ using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
5.1. Potential Signaling Pathway
Many quinoxaline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized RTK signaling pathway that could be a potential target for this compound.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
5.2. Experimental Workflow for In Vivo Efficacy
The following diagram outlines the general workflow for conducting an in vivo efficacy study using a xenograft model.
Caption: Xenograft model experimental workflow.
5.3. Administration Routes
This diagram illustrates the common administration routes for preclinical animal studies.
Caption: Common preclinical administration routes.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 8. tandfonline.com [tandfonline.com]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of N-Ethyl-2-methylquinoxalin-6-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of N-Ethyl-2-methylquinoxalin-6-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves a two-step process:
-
Quinoxaline Core Synthesis: The synthesis begins with the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound to form the 2-methylquinoxalin-6-amine core.
-
N-Ethylation: The subsequent N-ethylation of the 6-amino group is typically achieved via a Buchwald-Hartwig amination reaction with an ethyl halide or by reductive amination.
Q2: What are the critical parameters to control for a high yield in the initial quinoxaline formation?
A2: Key parameters for optimizing the condensation reaction include the choice of catalyst, solvent, and reaction temperature. Various catalysts, from simple acids to metal catalysts, can be employed.[1][2][3] Microwave-assisted synthesis has also been shown to reduce reaction times, although yields may vary.[4]
Q3: How can I improve the yield of the N-ethylation step using the Buchwald-Hartwig amination?
A3: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, which includes a palladium precursor and a phosphine ligand.[5][6][7] The choice of base and solvent are also crucial. Sterically hindered ligands have been shown to be effective.[5] For challenging couplings, exploring different generations of Buchwald-Hartwig catalysts may be necessary.[5][7]
Q4: Are there any alternative methods for the N-ethylation of 2-methylquinoxalin-6-amine?
A4: Yes, besides the Buchwald-Hartwig amination, reductive amination is a viable alternative. This involves reacting the 2-methylquinoxalin-6-amine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or palladium on carbon with hydrogen.[8]
Q5: What are some common side reactions to be aware of during the synthesis?
A5: In the quinoxaline formation step, incomplete condensation or the formation of regioisomers (if the diamine is unsymmetrical) can occur. During the N-ethylation via Buchwald-Hartwig, side reactions can include hydrodehalogenation of the aryl halide and elimination reactions.[5] Over-alkylation to form a tertiary amine is a potential side reaction during reductive amination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of 2-methylquinoxalin-6-amine (Condensation Step) | Inefficient catalysis. | Screen different catalysts such as phenol, oxalic acid, or various metal salts.[2] Consider using a more efficient catalyst system like alumina-supported heteropolyoxometalates.[3] |
| Suboptimal solvent. | Test a range of solvents. A mixture of ethanol and water has been shown to be effective.[2] Toluene can also be a good choice with certain catalysts.[3] | |
| Incomplete reaction. | Increase the reaction time or temperature. Microwave irradiation can sometimes drive the reaction to completion more efficiently than conventional heating.[4] | |
| Low yield of this compound (Buchwald-Hartwig Amination) | Inactive catalyst. | Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. The choice of phosphine ligand is critical; screen different ligands, including bidentate and sterically hindered ones.[5] |
| Inappropriate base. | The strength and nature of the base are crucial. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The optimal base will depend on the specific substrates and ligand.[9] | |
| Poor solvent choice. | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is dry. | |
| Formation of Impurities | Side reactions during condensation. | Optimize reaction conditions (temperature, time) to favor the desired product. Purification by column chromatography or recrystallization may be necessary. |
| Over-alkylation during N-ethylation. | Use a stoichiometric amount of the ethylating agent in reductive amination. Monitor the reaction closely by TLC or LC-MS. | |
| Decomposition of starting materials or product. | If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Some quinoxaline derivatives can be sensitive to prolonged heating.[10] | |
| Difficulty in Product Purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.[2] |
| Product is an oil. | If the product is an oil and difficult to handle, consider converting it to a salt (e.g., hydrochloride) to induce crystallization. |
Quantitative Data Summary
Table 1: Catalyst and Solvent Effects on Quinoxaline Synthesis Yield
| Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| None | EtOH:H2O (7:3) | 600 min | - | [2] |
| Phenol (20) | EtOH:H2O (7:3) | 10 min | 98 | [2] |
| Oxalic acid (20) | EtOH:H2O (7:3) | 10 min | 93 | [2] |
| ZnCl2 (20) | EtOH:H2O (7:3) | 240 min | 70 | [2] |
| AlCuMoVP (100 mg) | Toluene | 2 h | 92 | [3] |
| AlFeMoVP (100 mg) | Toluene | 2 h | 80 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoxaline (Precursor to the Amine)
This protocol is adapted from general procedures for quinoxaline synthesis.
-
Reactants:
-
4-Nitro-1,2-phenylenediamine (1 mmol)
-
Methylglyoxal (1.1 mmol, 40% in water)
-
Ethanol (10 mL)
-
Phenol (0.2 mmol, 20 mol%)
-
-
Procedure: a. To a solution of 4-nitro-1,2-phenylenediamine in ethanol, add methylglyoxal. b. Add the catalytic amount of phenol to the mixture. c. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). d. Upon completion, add water to the mixture to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum. f. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Reduction of 2-Methyl-6-nitroquinoxaline to 2-Methylquinoxalin-6-amine
This protocol is a standard procedure for the reduction of a nitro group.
-
Reactants:
-
2-Methyl-6-nitroquinoxaline (1 mmol)
-
Palladium on carbon (10% w/w, 0.1 g)
-
Ethanol (20 mL)
-
Hydrogen gas
-
-
Procedure: a. Suspend 2-methyl-6-nitroquinoxaline in ethanol in a hydrogenation flask. b. Add the palladium on carbon catalyst. c. Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). d. Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC). e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Evaporate the solvent under reduced pressure to obtain the crude 2-methylquinoxalin-6-amine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: N-Ethylation of 2-Methylquinoxalin-6-amine via Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination.
-
Reactants:
-
2-Methylquinoxalin-6-amine (1 mmol)
-
Ethyl iodide or ethyl bromide (1.2 mmol)
-
Pd2(dba)3 (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon), add Pd2(dba)3, Xantphos, and sodium tert-butoxide. b. Add 2-methylquinoxalin-6-amine and anhydrous toluene. c. Add the ethyl halide to the mixture. d. Heat the reaction mixture at 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature and quench with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. jocpr.com [jocpr.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
How to resolve precipitation issues with N-Ethyl-2-methylquinoxalin-6-amine in aqueous buffers
Welcome to the technical support center for N-Ethyl-2-methylquinoxalin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential precipitation issues in aqueous buffers. Quinoxaline derivatives can sometimes exhibit limited solubility in aqueous media, and this guide offers troubleshooting strategies and answers to frequently asked questions to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound immediately after preparing my aqueous buffer solution. What is the likely cause?
A1: Immediate precipitation upon dissolution is often indicative of the compound's low intrinsic aqueous solubility. This compound, like many quinoxaline derivatives, may have limited solubility in neutral aqueous buffers. Factors such as the buffer pH, concentration of the compound, and temperature can significantly influence its solubility.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound contains a basic amine group. In a more acidic buffer (lower pH), this amine group can become protonated, forming a more soluble salt. Conversely, in neutral or basic buffers (higher pH), the compound is likely to be in its less soluble free base form. Therefore, adjusting the pH of your buffer to be more acidic may improve solubility.
Q3: Can I use organic co-solvents to prevent precipitation?
A3: Yes, using a co-solvent is a common and effective strategy to increase the solubility of poorly soluble compounds.[1] Co-solvents reduce the polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution. Common co-solvents used in research settings include DMSO, ethanol, and PEG 400. However, it is crucial to use the minimum amount of co-solvent necessary, as high concentrations can interfere with biological assays.
Q4: Are there any other additives I can use to improve the solubility of my compound?
A4: Besides co-solvents, other excipients can be employed to enhance solubility. These include surfactants, which can form micelles to encapsulate the compound, and cyclodextrins, which can form inclusion complexes. The choice of additive will depend on the specific requirements of your experiment and any downstream applications.
Q5: What is the recommended method for preparing a stock solution of this compound?
A5: It is generally recommended to prepare a high-concentration stock solution in an organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous buffer to the desired final concentration. When diluting, it is important to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize local over-concentration that can lead to precipitation.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Characterize the Precipitation
-
Observation: Note when the precipitation occurs (e.g., immediately, after some time, upon temperature change).
-
Analysis: Try to determine if the precipitate is the compound itself or a salt from the buffer.
Step 2: Optimize Buffer Conditions
-
pH Adjustment: Systematically vary the pH of your buffer. Since this compound has a basic functional group, testing buffers with a more acidic pH is a logical first step.
-
Buffer Salt Concentration: In some cases, high salt concentrations can decrease the solubility of organic compounds (salting out). Try reducing the buffer's ionic strength.
Step 3: Employ Co-solvents
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol).
-
Titration: Determine the minimum percentage of co-solvent required to maintain solubility at your desired compound concentration. Start with a low percentage (e.g., 1-5%) and gradually increase it.
Step 4: Consider Formulation Strategies
-
Use of Excipients: Investigate the use of solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80).
-
Solid Dispersions: For more advanced applications, creating a solid dispersion of the compound in a polymer matrix can significantly improve its dissolution rate and solubility.[2]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Screening
-
Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400).
-
In separate vials, prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Follow steps 2-5 from the pH-Dependent Solubility Assessment protocol for each co-solvent mixture.
-
Compare the solubility of this compound in the different co-solvent systems.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 4.0 | 550 |
| 5.0 | 220 |
| 6.0 | 45 |
| 7.0 | 5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Table 2: Hypothetical Solubility of this compound in Different Co-solvent Systems (in pH 7.4 Buffer)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0% | < 1 |
| DMSO | 1% | 15 |
| DMSO | 5% | 150 |
| Ethanol | 1% | 8 |
| Ethanol | 5% | 75 |
| PEG 400 | 1% | 12 |
| PEG 400 | 5% | 110 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing precipitation issues with this compound.
Caption: Troubleshooting workflow for precipitation issues.
General Experimental Workflow for Solubility Enhancement
This diagram outlines the general experimental process for improving the solubility of a compound like this compound.
Caption: Experimental workflow for solubility enhancement.
References
Optimization of reaction parameters for synthesizing N-Ethyl-2-methylquinoxalin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Ethyl-2-methylquinoxalin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Quinoxaline Ring Formation: Condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal to form 2-methyl-6-nitroquinoxaline.
-
Reductive Amination: Reduction of the nitro group to an amine, followed by N-ethylation in a one-pot reaction or in sequential steps. Reductive amination using acetaldehyde in the presence of a reducing agent is a common method for the ethylation step.
Q2: What are the critical reaction parameters to control during the quinoxaline ring formation?
A2: Key parameters for the condensation reaction include temperature, solvent, and pH. The reaction is typically carried out in a protic solvent like ethanol or acetic acid. Maintaining a slightly acidic pH can catalyze the reaction, but strong acidic conditions should be avoided to prevent side reactions. The temperature is usually kept moderate, from room temperature to gentle reflux, to ensure a good reaction rate without decomposition of the starting materials.
Q3: Which reducing agents are suitable for the conversion of the nitro group and the subsequent reductive amination?
A3: A variety of reducing agents can be employed. For the reduction of the nitro group, common choices include catalytic hydrogenation (e.g., H₂/Pd/C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). For the subsequent reductive amination step, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine intermediate formed between the amine and acetaldehyde. A one-pot approach using a catalyst like Pd/C with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) can also be effective for both the nitro reduction and the reductive amination.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction kinetics.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities may include unreacted starting materials, the intermediate 2-methylquinoxalin-6-amine, and potentially over-alkylated (diethylated) product. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities and the final product. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-methyl-6-nitroquinoxaline (Step 1) | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the pH is slightly acidic. |
| Decomposition of starting materials or product. | - Avoid excessive heating.- Use a milder solvent. | |
| Impure starting materials. | - Check the purity of 4-nitro-1,2-phenylenediamine and methylglyoxal. | |
| Low yield of this compound (Step 2) | Inefficient reduction of the nitro group. | - Use a more potent reducing agent or increase the catalyst loading for catalytic hydrogenation. |
| Incomplete reductive amination. | - Ensure the reducing agent is active and added in appropriate stoichiometry.- Check the pH of the reaction; some reducing agents have optimal pH ranges. | |
| Formation of side products (e.g., over-alkylation). | - Use a milder ethylating agent or control the stoichiometry of acetaldehyde carefully.- Employ a selective reducing agent like STAB. | |
| Product is difficult to purify | Presence of closely related impurities. | - Optimize the mobile phase for column chromatography to improve separation.- Consider a different stationary phase for chromatography.- Attempt recrystallization with various solvent systems. |
| Oily product that does not solidify. | - This may indicate the presence of residual solvent or impurities. Purify further by chromatography.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. | |
| Reaction does not go to completion (stalls) | Deactivation of the catalyst (in catalytic hydrogenation). | - Filter the reaction mixture and add fresh catalyst.- Ensure the reaction system is free of catalyst poisons. |
| Insufficient amount of reducing agent. | - Add an additional portion of the reducing agent and continue to monitor the reaction. |
Experimental Protocols
Step 1: Synthesis of 2-methyl-6-nitroquinoxaline
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of methylglyoxal (40 wt. %, 1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound (Reductive Amination)
-
Suspend 2-methyl-6-nitroquinoxaline (1 equivalent) and Palladium on carbon (10% w/w, 0.05 equivalents) in methanol.
-
Add ammonium formate (5-10 equivalents) to the suspension.
-
Stir the mixture at room temperature. The reduction of the nitro group is typically exothermic.
-
After the reduction to 2-methylquinoxalin-6-amine is complete (as monitored by TLC), add acetaldehyde (1.5-2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-8 hours.
-
Monitor the formation of the N-ethylated product by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Addressing the chemical instability of N-Ethyl-2-methylquinoxalin-6-amine in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical instability of N-Ethyl-2-methylquinoxalin-6-amine in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing, browning) | Oxidation of the amine or quinoxaline ring | 1. Prepare fresh solutions daily. 2. Degas solvents prior to use. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Avoid exposure to air and light. |
| Precipitate formation | Degradation product insolubility or change in pH | 1. Verify the pH of the solution. 2. Filter the solution using a compatible syringe filter (e.g., PTFE). 3. Analyze the precipitate and supernatant separately to identify the components. |
| Loss of potency or inconsistent assay results | Chemical degradation (hydrolysis, oxidation, or photodegradation) | 1. Perform a forced degradation study to identify potential degradants. 2. Use a validated stability-indicating HPLC method for analysis. 3. Store stock solutions at -20°C or below in tightly sealed vials.[1] |
| Appearance of new peaks in chromatogram | Formation of degradation products | 1. Characterize the new peaks using LC-MS/MS to determine their mass. 2. Compare the retention times with those from forced degradation samples. 3. Adjust the mobile phase to improve the resolution between the parent compound and degradants. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that contribute to the instability of this compound in solution?
The chemical stability of this compound in solution can be influenced by several factors, including:
-
pH: The amino group can be protonated at low pH, which may affect its reactivity and solubility. Quinoxaline derivatives can also be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aromatic system and the amino group are susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of colored byproducts.
-
Light: Quinoxaline compounds can undergo photodegradation upon exposure to UV or visible light.[2][3] It is recommended to handle solutions in a dark room or use amber-colored vials.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is advisable to keep solutions at or below -20°C.[1]
2. What are the recommended storage conditions for stock solutions of this compound?
To ensure the stability of your stock solutions, the following storage conditions are recommended:
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Common choices include DMSO, DMF, or ethanol.
-
Temperature: For short-term storage (up to one week), solutions can be stored at 2-8°C. For long-term storage, it is best to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the vial.
-
Light Protection: Store vials in the dark or use amber vials to protect the compound from photodegradation.
3. How can I monitor the stability of my this compound solution over time?
A stability-indicating analytical method is crucial for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.[4][5] A typical stability study involves:
-
Developing an HPLC method that can separate the parent compound from its potential degradation products.
-
Storing aliquots of the solution under different conditions (e.g., temperature, light exposure).
-
Analyzing the samples at predetermined time points and quantifying the amount of the parent compound remaining.
-
Identifying and characterizing any new peaks that appear in the chromatogram.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of quinoxalines and aromatic amines, potential degradation routes include:
-
Oxidation: Oxidation of the ethylamino group or the quinoxaline ring system.
-
Hydrolysis: Hydrolysis of the amine group under harsh acidic or basic conditions.
-
Photodegradation: Light-induced reactions that could lead to dimerization or cleavage of the molecule.[2][3]
A forced degradation study is the most effective way to experimentally determine the specific degradation pathways.[6][7][8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity solvent (e.g., acetonitrile or methanol)
-
HPLC system with UV/Vis or MS detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in the chosen solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Store a solution of the compound at 60°C for 24 hours in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass spectrometer with electrospray ionization (ESI)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C MS Detection: Positive ion mode, scan range m/z 100-500
Visualizations
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Methods to reduce byproduct formation in N-Ethyl-2-methylquinoxalin-6-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Ethyl-2-methylquinoxalin-6-amine, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproduct is the over-alkylation product, N,N-Diethyl-2-methylquinoxalin-6-amine . This occurs when the initially formed desired product, a secondary amine, acts as a nucleophile and reacts further with the ethylating agent.[1][2][3][4] Another potential, though less common, byproduct can arise from reactions at other nucleophilic sites on the quinoxaline ring, although the primary amino group is the most reactive site for alkylation.
Q2: How can I minimize the formation of the N,N-diethyl byproduct during direct N-ethylation?
Controlling the stoichiometry of the reactants is crucial. Using a significant excess of the starting amine (2-methylquinoxalin-6-amine) relative to the ethylating agent can favor the mono-alkylation product. However, this can make purification challenging.
Alternative strategies to enhance selectivity for mono-alkylation include:
-
Use of less reactive ethylating agents: Employing ethylating agents that are less prone to over-alkylation, such as diethyl sulfate or ethyl carbonate, can be beneficial.
-
Reaction conditions: Lowering the reaction temperature and using a suitable solvent can help control the reaction rate and improve selectivity.
-
Protective group strategies: While more complex, introducing a temporary protecting group on the amine can ensure mono-alkylation, followed by a deprotection step.
Q3: Is reductive amination a better method to improve selectivity for this compound?
Yes, reductive amination is often a superior method for achieving selective mono-N-alkylation and minimizing over-alkylation.[5][6] This one-pot reaction involves the formation of an imine intermediate from 2-methylquinoxalin-6-amine and acetaldehyde, which is then reduced in situ to the desired secondary amine. The secondary amine is generally less reactive towards further imine formation under these conditions, thus reducing the formation of the tertiary amine byproduct.
Q4: What are the potential byproducts in the reductive amination synthesis?
While generally more selective, reductive amination can still present some challenges:
-
Over-reduction of the quinoxaline ring: Depending on the strength of the reducing agent and the reaction conditions, the quinoxaline ring itself could be partially or fully reduced.
-
Aldol condensation of acetaldehyde: The acetaldehyde can undergo self-condensation, especially under basic conditions, leading to impurities.
-
Unreacted starting materials: Incomplete reaction will result in the presence of unreacted 2-methylquinoxalin-6-amine and acetaldehyde.
Q5: How can I purify this compound from the reaction mixture?
Purification can be challenging due to the similar polarities of the starting material, the desired product, and the di-ethylated byproduct. Common purification techniques include:
-
Column Chromatography: This is the most effective method for separating the components. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Acid-Base Extraction: The basicity of the three amines is slightly different. A careful pH-controlled extraction might allow for some degree of separation, although it is unlikely to provide high purity on its own.
-
Derivatization: In challenging cases, the mixture of amines can be reacted with an agent that selectively reacts with the primary amine (starting material), such as acetic anhydride. The resulting acetamide can then be more easily separated from the secondary and tertiary amines by chromatography or extraction. The desired secondary amine can then be separated from the tertiary amine by chromatography.[7]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure the quality and reactivity of the ethylating or reducing agent. |
| - Suboptimal reaction conditions. | - Screen different solvents and bases (for direct alkylation) or reducing agents (for reductive amination). | |
| High percentage of N,N-diethyl byproduct | - Over-alkylation in direct ethylation. | - Use a larger excess of the starting amine. - Lower the reaction temperature. - Switch to a less reactive ethylating agent. - Employ the reductive amination method. |
| - Over-reaction in reductive amination. | - Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride). - Control the stoichiometry of acetaldehyde. | |
| Presence of multiple unidentified byproducts | - Decomposition of starting materials or products. | - Lower the reaction temperature. - Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| - Side reactions of the quinoxaline ring. | - Use milder reaction conditions. - Consider a catalyst that promotes selectivity for N-alkylation. | |
| Difficulty in purifying the product | - Similar polarity of product and byproducts. | - Optimize the eluent system for column chromatography (e.g., use a shallow gradient). - Consider derivatizing the unreacted primary amine with acetic anhydride to facilitate separation.[7] |
Experimental Protocols
Protocol 1: Reductive Amination for Selective Mono-N-Ethylation
This protocol is recommended for achieving higher selectivity towards the mono-ethylated product.
Materials:
-
2-methylquinoxalin-6-amine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylquinoxalin-6-amine (1 equivalent) in anhydrous DCM or DCE.
-
Add acetaldehyde (1.1 to 1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
Troubleshooting lack of efficacy of N-Ethyl-2-methylquinoxalin-6-amine in biological assays
Welcome to the technical support center for N-Ethyl-2-methylquinoxalin-6-amine (internal designation: QuinoxaInhib-E2M6). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the efficacy of this compound in biological assays. QuinoxaInhib-E2M6 is a potent and selective ATP-competitive inhibitor of p38 MAPKα, a key kinase in cellular stress signaling pathways.
Troubleshooting Guide: Lack of Efficacy
This guide is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Question 1: Why am I not observing any inhibition of cell viability or proliferation in my cancer cell line treated with QuinoxaInhib-E2M6?
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | QuinoxaInhib-E2M6 has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., 100% DMSO) to make a concentrated stock solution (e.g., 10-20 mM) before preparing final dilutions in your cell culture medium. After dilution, visually inspect for any precipitation. |
| Compound Degradation | The compound may be unstable under your experimental conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration Range | The effective concentration may be higher than tested. We recommend performing a dose-response experiment over a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value in your specific cell line.[1][2] |
| Cell Line Insensitivity | The chosen cell line may not depend on the p38 MAPKα pathway for survival or proliferation. Confirm that p38 MAPKα is expressed and active in your cell line using Western Blot. Consider using a positive control compound known to inhibit this pathway. |
| Assay Interference | Components in your cell culture medium, particularly high serum concentrations, may bind to the compound and reduce its effective concentration.[3] Consider reducing the serum percentage during the treatment period if your cell line can tolerate it. |
Question 2: My in-vitro kinase assay shows no direct inhibition of p38 MAPKα activity. What could be wrong?
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of QuinoxaInhib-E2M6 is highly sensitive to the ATP concentration in the assay.[4] For maximal potency, use an ATP concentration at or below the Km for p38 MAPKα. High ATP concentrations will require significantly more inhibitor to achieve 50% inhibition. |
| Incorrect Enzyme or Substrate | Ensure you are using the correct, active form of recombinant human p38 MAPKα and a suitable substrate (e.g., ATF2). Verify the activity of your enzyme with a known inhibitor as a positive control. |
| Assay Buffer Components | Certain detergents or additives in the kinase assay buffer might interfere with the compound's activity. Review the composition of your buffer. A standard buffer containing HEPES, MgCl2, and DTT is recommended. |
| Compound Adsorption | Small molecules can adsorb to plasticware, reducing the effective concentration. Using low-adhesion microplates can mitigate this issue. |
Question 3: I don't see a decrease in the phosphorylation of downstream targets of p38 MAPKα (e.g., MK2, HSP27) via Western Blot. Why?
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Treatment Time | The inhibition of downstream signaling may require a longer incubation time. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. |
| Pathway Crosstalk/Redundancy | Other kinases may be compensating for the loss of p38 MAPKα activity, or the downstream target may be phosphorylated by other pathways in your specific cellular context. |
| Poor Antibody Quality | The antibodies used for detecting the phosphorylated downstream targets may not be specific or sensitive enough. Validate your antibodies using positive and negative controls (e.g., cells treated with a known activator and inhibitor of the pathway). |
| Sub-optimal Compound Concentration | The concentration used may be too low to achieve significant pathway inhibition. Use a concentration that is at least 5-10 times the IC50 value determined from your cell viability or in-vitro kinase assays. |
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and storage condition for QuinoxaInhib-E2M6? A: We recommend preparing a stock solution of 10-20 mM in 100% DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q: What are the expected IC50 values for QuinoxaInhib-E2M6? A: The potency of QuinoxaInhib-E2M6 is assay-dependent. The following table provides typical IC50 values.
| Assay Type | Target | Typical IC50 Value |
| In-vitro Kinase Assay (Biochemical) | p38 MAPKα | 50 - 150 nM |
| In-vitro Kinase Assay (Biochemical) | p38 MAPKβ | 800 - 1500 nM |
| In-vitro Kinase Assay (Biochemical) | JNK1 | > 10,000 nM |
| Cell Viability Assay (e.g., MTT) | A549 Lung Carcinoma Cells | 1 - 5 µM |
| Cell Viability Assay (e.g., MTT) | MCF-7 Breast Cancer Cells | 2 - 8 µM |
Q: Is QuinoxaInhib-E2M6 selective? A: Yes, QuinoxaInhib-E2M6 is designed to be a selective inhibitor of p38 MAPKα. As shown in the table above, it displays significantly lower potency against other related kinases like p38 MAPKβ and JNK1. However, comprehensive kinome screening is recommended to fully characterize its selectivity profile.[5]
Q: Can I use QuinoxaInhib-E2M6 in animal models? A: While QuinoxaInhib-E2M6 has shown efficacy in cell-based assays, its pharmacokinetic and pharmacodynamic properties in vivo have not been fully characterized. We recommend performing preliminary tolerability and PK studies before initiating efficacy studies in animal models.
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by QuinoxaInhib-E2M6.
Experimental Workflow for Troubleshooting
Caption: Recommended workflow for troubleshooting lack of efficacy of QuinoxaInhib-E2M6.
Decision Tree for Efficacy Issues
Caption: Decision tree to diagnose the root cause of efficacy issues.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of QuinoxaInhib-E2M6 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p38 MAPK Pathway Activation
This protocol allows for the detection of changes in protein phosphorylation, indicating pathway inhibition.[11][12]
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat the cells with QuinoxaInhib-E2M6 at various concentrations for the desired time. Include a positive control (e.g., anisomycin to stimulate the p38 pathway) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 11. Western blot analysis and kinase activity assays [bio-protocol.org]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: High-Purity N-Ethyl-2-methylquinoxalin-6-amine Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the purification process for high-purity N-Ethyl-2-methylquinoxalin-6-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Column Chromatography | The compound is highly polar and is sticking to the silica gel. | Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing and improve recovery of basic compounds. |
| The compound is co-eluting with impurities. | Optimize the solvent gradient in flash chromatography. If co-elution persists, consider using a different stationary phase, such as alumina, or a reverse-phase column. | |
| The compound degraded on the column. | Quinoxaline derivatives can be sensitive to acidic conditions. Use neutral or basic silica gel, or add a neutralizing agent like triethylamine to the eluent.[1] | |
| Product is an Oil Instead of a Solid | Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product is impure. | Re-purify the compound using a different method (e.g., recrystallization if it was previously purified by chromatography). Analyze a small sample by NMR or LC-MS to identify the impurities. | |
| Recrystallization Fails or Gives Poor Recovery | The solvent system is not ideal. | Perform a systematic solvent screen with small amounts of the compound to find a suitable solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. | |
| Discoloration of the Final Product | Oxidation or degradation of the compound. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Purification steps should be carried out promptly. |
| Presence of colored impurities from the synthesis. | Treat a solution of the crude product with activated carbon to remove colored impurities before the final purification step. | |
| Presence of Starting Materials in the Final Product | Incomplete reaction during synthesis. | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Inefficient purification. | Optimize the purification method to effectively separate the product from the starting materials. This may involve adjusting the chromatography eluent system or choosing a different recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound and similar quinoxaline derivatives is flash column chromatography using silica gel.[2][3] A typical eluent system would be a gradient of ethyl acetate in n-hexanes or petroleum ether.[3]
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can include unreacted starting materials from the synthesis, such as the corresponding o-phenylenediamine and α-dicarbonyl compounds.[4][5] Side-products from the condensation reaction or degradation products due to instability can also be present.[1][6]
Q3: My purified this compound is not stable and changes color over time. What can I do?
A3: Quinoxaline derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light.[1] It is crucial to store the purified compound under an inert atmosphere, such as nitrogen or argon, in a sealed container, and to protect it from light by using an amber vial or storing it in the dark.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after an initial chromatographic purification.[7] The choice of solvent is critical. A good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes).
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any proton- or carbon-containing impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Start the elution with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing In Vitro Solubility of N-Ethyl-2-methylquinoxalin-6-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with N-Ethyl-2-methylquinoxalin-6-amine and other poorly soluble quinoxaline derivatives during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: Initially, attempt to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1][2] It is crucial to ensure the final concentration of the organic solvent in your aqueous assay medium is low enough (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q2: My compound dissolves in the organic solvent but precipitates when diluted into my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to fall out of solution. You can address this by exploring several techniques, including the use of co-solvents, cyclodextrins, or pH adjustments.[1][] A systematic approach to troubleshooting this issue is recommended.
Q3: Are there alternatives to DMSO for creating stock solutions?
A3: Yes, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used as co-solvents.[4][5] The choice of solvent depends on the specific compound's solubility and the tolerance of the in vitro assay system to that solvent.
Q4: How can I determine the maximum solubility of my compound in a specific solvent system?
A4: The maximum or equilibrium solubility can be determined by adding an excess amount of the compound to the solvent system, allowing it to equilibrate (typically with agitation for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.
Q5: What is the role of cyclodextrins in enhancing solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[8][9][10]
Troubleshooting Guide: Compound Precipitation in Aqueous Media
Issue: The compound precipitates upon dilution from an organic stock solution into the final aqueous assay medium.
This guide provides a step-by-step approach to resolving this common solubility challenge.
Step 1: Optimize the Dilution Method
-
Question: How are you diluting your stock solution?
-
Recommendation: Instead of adding the stock solution directly to the final volume of the aqueous medium, try a serial dilution approach. Alternatively, add the stock solution to a smaller volume of the medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[2]
Step 2: Evaluate Co-Solvent Systems
-
Question: Have you tried using a co-solvent in your final assay medium?
-
Recommendation: The inclusion of a small percentage of a water-miscible organic solvent (co-solvent) in the final aqueous solution can increase the solubility of hydrophobic compounds.[4][5][11] Common co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol. It is essential to first determine the tolerance of your cell line or assay to the chosen co-solvent.
Step 3: Consider Using Cyclodextrins
-
Question: Is your assay compatible with the use of solubility enhancers like cyclodextrins?
-
Recommendation: Cyclodextrins are effective in increasing the apparent solubility of many poorly soluble drugs.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in in vitro studies due to their low toxicity.[9] Prepare the compound-cyclodextrin complex before adding it to the assay medium.
Step 4: Assess the Impact of pH
-
Question: Does your compound have ionizable groups?
-
Recommendation: The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[] For a basic compound like an amine, lowering the pH of the buffer may increase its solubility by promoting the formation of the more soluble protonated form. Conversely, for an acidic compound, increasing the pH would enhance solubility. Ensure the final pH is compatible with your experimental system.
Data Presentation: Comparison of Solubility Enhancement Methods
The following table presents hypothetical data on the solubility of a model quinoxaline compound, "Compound Q," using various enhancement techniques. This illustrates how different approaches can be compared to find the optimal solution.
| Method | Vehicle/Excipient | Final Excipient Conc. in Assay Medium | Apparent Solubility of Compound Q (µM) | Observations |
| Control | 0.5% DMSO in PBS | 0.5% | < 1 | Significant precipitation observed. |
| Co-Solvency | 0.5% DMSO + 5% PEG 400 in PBS | 5% | 25 | Solution is clear at lower concentrations. |
| Cyclodextrin | 2% HP-β-CD in PBS (with 0.5% DMSO) | 2% | 150 | No precipitation observed up to 150 µM. |
| pH Adjustment | 0.5% DMSO in pH 5.0 Buffer | N/A | 15 | Improved solubility, but pH may affect cells. |
Experimental Protocols
Protocol: Enhancing Solubility with a Co-solvent (PEG 400)
This protocol provides a detailed methodology for using a co-solvent to improve the solubility of a test compound for an in vitro assay.
Materials:
-
This compound ("Compound")
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound in 100% DMSO to prepare a 20 mM stock solution. For example, add the appropriate weight of the compound to a sterile microcentrifuge tube and add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare an Intermediate Stock with Co-solvent:
-
To minimize precipitation upon final dilution, prepare an intermediate stock solution containing the co-solvent.
-
In a sterile tube, mix equal volumes of the 20 mM DMSO stock solution and PEG 400. This will result in a 10 mM stock in a 1:1 DMSO:PEG 400 solution. Vortex to mix well.
-
-
Prepare the Final Working Solution:
-
Add the intermediate stock solution to your final assay medium (e.g., cell culture medium) to achieve the desired final concentration of the compound.
-
Example: To prepare a 50 µM working solution in 1 mL of medium, add 5 µL of the 10 mM intermediate stock to 995 µL of the medium.
-
This will result in a final co-solvent concentration of 0.25% DMSO and 0.25% PEG 400, which is generally well-tolerated by most cell lines.
-
-
Final Check for Precipitation:
-
After preparing the final working solution, visually inspect it for any signs of precipitation.
-
If possible, let the solution sit at the assay temperature (e.g., 37°C) for a short period to ensure the compound remains in solution before adding it to your cells or assay plate.
-
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision tree for selecting an appropriate solubility enhancement method.
General Experimental Workflow for Compound Dosing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: N-Ethyl-2-methylquinoxalin-6-amine Spectroscopic Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in spectroscopic data for N-Ethyl-2-methylquinoxalin-6-amine.
FAQs: Common Spectroscopic Issues
Q1: Why does my ¹H NMR spectrum for this compound show broader peaks than expected?
A1: Peak broadening in NMR spectra can arise from several factors:
-
Sample Purity: The presence of paramagnetic impurities can cause significant broadening of NMR signals.
-
Solvent Effects: The choice of solvent can influence the resolution of the spectrum. Protic solvents, for instance, can lead to the exchange of labile protons, causing broadening of N-H and O-H signals.
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader peaks. Try running the experiment with a more dilute sample.
-
Instrumental Factors: Poor shimming of the NMR spectrometer can result in a non-uniform magnetic field and, consequently, broad peaks.
Q2: I am observing an unexpected peak in the IR spectrum of my sample. What could be the cause?
A2: An unexpected peak in an IR spectrum often indicates the presence of impurities.
-
Retained Solvents: Solvents used during synthesis or purification (e.g., water, acetone, ethyl acetate) are common impurities that show characteristic IR absorptions.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of unreacted starting materials or byproducts in your sample.
-
Contamination: Contamination from glassware, spatulas, or the atmosphere (e.g., CO₂) can introduce extraneous peaks.
Q3: The mass spectrum of my this compound sample does not show the expected molecular ion peak. Why might this be?
A3: The absence of a molecular ion peak in a mass spectrum can be due to:
-
Ionization Method: The choice of ionization technique is crucial. "Hard" ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, leading to a weak or absent molecular ion peak. "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to yield a prominent molecular ion peak.
-
Compound Instability: The compound may be unstable under the conditions of the mass spectrometry experiment and readily fragments upon ionization.
-
Incorrect Mass Range: Ensure that the mass spectrometer is scanning over the correct m/z range to detect the molecular ion.
Troubleshooting Guide: Resolving Inconsistencies in Spectroscopic Data
Scenario: Conflicting ¹H NMR Data for this compound
A researcher synthesizes this compound and obtains the following hypothetical ¹H NMR data, which appears to have some inconsistencies when compared to expected values based on similar structures.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Shift (ppm) | Inconsistency |
| 8.51 | s | 1H | H-5 | ~8.5 | Consistent |
| 7.85 | d | 1H | H-7 | ~7.8 | Consistent |
| 7.72 | d | 1H | H-8 | ~7.7 | Consistent |
| 7.45 | br s | 1H | NH | Variable | Broad Signal |
| 3.45 | q | 2H | -CH₂- (ethyl) | ~3.4 | Consistent |
| 2.68 | s | 3H | -CH₃ (methyl) | ~2.7 | Consistent |
| 1.40 | t | 3H | -CH₃ (ethyl) | ~1.4 | Consistent |
| 2.50 | s | 3H | Impurity? | - | Unexpected Peak |
Troubleshooting Steps:
-
Verify Sample Purity:
-
Chromatography: Run a thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of impurities. The unexpected peak at 2.50 ppm could correspond to a common solvent like DMSO.
-
Recrystallization/Purification: If impurities are detected, purify the sample again using an appropriate technique like column chromatography or recrystallization.
-
-
Address the Broad NH Peak:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. If the broad peak at 7.45 ppm disappears or significantly diminishes, it confirms its assignment as an exchangeable NH proton.
-
Temperature Study: Acquiring the NMR spectrum at a different temperature can sometimes sharpen the NH signal.
-
-
Confirm Structural Assignments:
-
2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm the proton-proton and proton-carbon correlations, respectively. This will definitively assign the proton signals to the correct positions on the molecule.
-
Experimental Protocols
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
Infrared (IR) Spectroscopy
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing inconsistencies in spectroscopic data.
Fine-tuning the optimal concentration of N-Ethyl-2-methylquinoxalin-6-amine for cell experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-2-methylquinoxalin-6-amine in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental setup and execution.
1. Compound Preparation and Solubility
-
Q: How should I dissolve this compound for my experiments?
-
A: this compound is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, ensure the final concentration of DMSO in the media is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
-
Q: I am observing precipitation of the compound in my cell culture medium. What should I do?
-
A: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.[2] To address this, you can:
-
Lower the final concentration: Test a range of lower concentrations to find one that remains in solution.
-
Optimize solvent concentration: While keeping the final DMSO concentration low, ensure it is sufficient to maintain solubility.
-
Pre-warm the media: Gently warming the media to 37°C before adding the compound stock can sometimes help.
-
Vortex immediately after dilution: Ensure thorough mixing upon dilution of the stock solution into the media.
-
-
2. Determining Optimal Concentration
-
Q: What is a good starting concentration range for this compound in a new cell line?
-
A: For initial screening, a broad concentration range is recommended to determine the compound's potency. A logarithmic dilution series, for example, from 10 nM to 100 µM, is a common starting point for novel compounds.[1] Based on activities of similar quinoxaline derivatives, a more focused initial range could be 0.1 µM to 50 µM.[3][4]
-
-
Q: My results are not consistent across experiments. What could be the cause?
-
A: Inconsistent results can stem from several factors:[1]
-
Cell density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug response.[2]
-
Compound stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment, as the compound may degrade in solution over time.
-
Passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent variability: Use the same lot of media, serum, and other reagents whenever possible.
-
-
3. Cytotoxicity and Cell Viability
-
Q: I am observing high levels of cell death even at low concentrations. What should I do?
-
A:
-
Verify compound concentration: Double-check your stock solution concentration and dilution calculations.
-
Assess solvent toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing cytotoxicity.
-
Reduce exposure time: The duration of treatment can significantly impact cell viability.[2] Consider performing a time-course experiment to find the optimal incubation period.
-
Use a different cell line: The sensitivity to a compound can be highly cell-line dependent.
-
-
-
Q: My viability assay (e.g., MTT) results are showing an unexpected increase in signal at high compound concentrations. Why?
-
A: This can be an artifact of the assay. Some compounds can interfere with the chemistry of viability assays like MTT, for instance, by directly reducing the tetrazolium salt.[5] Consider using an orthogonal assay that measures viability via a different mechanism, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound to serve as a guideline for experimental design. These values are representative and should be determined empirically for your specific cell line and experimental conditions.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| HCT116 | Colorectal Carcinoma | 8.5 |
| SK-N-SH | Neuroblastoma | 3.1 |
Table 2: Recommended Concentration Ranges for Different Experimental Assays
| Assay Type | Recommended Concentration Range | Purpose |
| Initial Cytotoxicity Screening | 0.1 µM - 100 µM | To determine the dose-response curve and IC50 value. |
| Apoptosis Induction | 1x, 2x, and 5x the IC50 value | To study the mechanism of cell death. |
| Signaling Pathway Analysis | 0.5x, 1x, and 2x the IC50 value | To investigate effects on protein expression and phosphorylation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effect of this compound.[6][7][8][9]
-
Materials:
-
96-well flat-bottom plates
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Protocol: Detecting Apoptosis using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11][12]
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Protocol: Analysis of Signaling Pathways by Western Blotting
This protocol is for assessing changes in the expression or phosphorylation status of key proteins in a signaling pathway.[13][14][15]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound.
Hypothetical Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/Akt survival pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of N-Ethyl-2-methylquinoxalin-6-amine: A Comparative Approach Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative framework for the structural elucidation of N-Ethyl-2-methylquinoxalin-6-amine, with a primary focus on the precision of single-crystal X-ray crystallography. While specific crystallographic data for this particular compound is not publicly available, this document outlines the experimental approach and presents a comparative analysis with alternative spectroscopic methods, offering a blueprint for its comprehensive characterization.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.
Hypothetical Crystallographic Data for this compound
Should single crystals of this compound be obtained, the following table illustrates the type of data that would be generated. This data is essential for validating the molecular structure and for deposition in crystallographic databases.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₁H₁₃N₃ | Describes the elemental composition. |
| Formula Weight | 187.24 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.123, 12.456, 9.789 | Unit cell dimensions. |
| α, β, γ (°) | 90, 105.4, 90 | Angles of the unit cell. |
| Volume (ų) | 956.7 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | 1.30 g/cm³ | Calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Protocol for X-ray Crystallography
The process of obtaining a crystal structure via X-ray diffraction involves several key steps:[1][2]
-
Crystallization: The primary and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data.
Complementary Spectroscopic Techniques for Structural Confirmation
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and for providing complementary information.[3][4]
| Technique | Information Provided | Comparison with X-ray Crystallography |
| ¹H and ¹³C NMR | Provides information about the chemical environment of hydrogen and carbon atoms, respectively. Crucial for determining the connectivity of atoms in the molecule.[5] | Confirms the molecular structure in solution, which may differ from the solid-state conformation. It does not provide bond lengths or angles. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. | Provides the molecular formula but no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Confirms the presence of key functional groups (e.g., N-H, C=N) but does not give a complete structural picture. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is related to the conjugation system. | Offers insights into the electronic structure but not the detailed atomic arrangement. |
Experimental Workflow for Structural Elucidation
The comprehensive structural confirmation of this compound would follow a logical workflow, integrating both crystallographic and spectroscopic methods.
Figure 1. A logical workflow for the comprehensive structural confirmation of this compound.
Conclusion
The structural confirmation of this compound, a crucial step for its potential development, necessitates a multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR provide essential information regarding connectivity and functional groups, single-crystal X-ray crystallography remains the definitive technique for elucidating the precise three-dimensional atomic arrangement. The combination of these methods provides a comprehensive and unambiguous structural characterization, laying a solid foundation for further research and development.
References
A Comparative Study of N-Ethyl-2-methylquinoxalin-6-amine and Structurally Related Analogs in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of N-Ethyl-2-methylquinoxalin-6-amine alongside structurally similar quinoxaline analogs. Due to a lack of direct experimental data for this compound in publicly available literature, this study leverages established structure-activity relationships (SAR) within the quinoxaline class of compounds to project its probable efficacy. The comparative data presented is drawn from published research on analogous structures, providing a predictive framework for its potential as an anticancer and antimicrobial agent.
Introduction to Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1] The versatility of the quinoxaline core allows for substitutions at various positions, leading to a diverse range of pharmacological effects. This guide focuses on substitutions at the 2, 6, and in some comparative cases, the 3-position of the quinoxaline ring system.
Synthesis of this compound and Analogs
While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for similar quinoxaline derivatives. The general approach involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by further modifications.
A probable synthetic pathway for this compound would likely start with the synthesis of 2-chloro-3-methylquinoxaline from o-phenylenediamine and ethyl pyruvate.[2] Subsequent nitration at the 6-position, followed by reduction of the nitro group to an amine, would yield 2-methylquinoxalin-6-amine. Finally, N-alkylation with an ethyl group would produce the target compound.
The synthesis of other quinoxaline analogs mentioned in this guide follows similar principles, with variations in the starting materials and subsequent functionalization steps.[3][4]
Comparative Antiproliferative Activity
The antiproliferative potential of this compound is projected based on data from studies on 2,3-substituted quinoxalin-6-amine analogs. These studies indicate that the nature of the substituent at the 6-amino group significantly influences cytotoxic activity against various cancer cell lines.
Table 1: Comparative Antiproliferative Activity of Quinoxaline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung), HT29 (Colon), PC3 (Prostate) | Predicted moderate activity | Inferred from[3] |
| 2,3-Dimethylquinoxalin-6-amine | A549, HT29, PC3 | > 20 | [3] |
| N-(2,3-dimethylquinoxalin-6-yl)acetamide | A549, HT29, PC3 | > 20 | [3] |
| 1-(2,3-Dimethylquinoxalin-6-yl)-3-phenylurea | A549, HT29, PC3 | ~10-15 | [3] |
| 2,3-Bis(furan-2-yl)quinoxalin-6-amine | A549, HT29, PC3 | ~5-10 | [3] |
| 1-(2,3-Bis(furan-2-yl)quinoxalin-6-yl)-3-phenylurea | A549, HT29, PC3 | < 5 | [3] |
Note: The activity of this compound is predicted based on SAR trends. The ethyl group is a small alkyl substituent and may confer moderate lipophilicity, potentially leading to some level of cytotoxic activity, likely more potent than the unsubstituted amine but less so than the bulkier urea derivatives.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound is inferred from studies on various substituted quinoxalines. The presence of alkyl and amino groups on the quinoxaline ring has been shown to contribute to antibacterial and antifungal activity.
Table 2: Comparative Antimicrobial Activity of Quinoxaline Analogs
| Compound/Analog | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus, E. coli | C. albicans | Predicted moderate activity | Inferred from[2][5] |
| 2-Methylquinoxaline | S. aureus, E. coli | C. albicans | >100 | [2] |
| 2,3-Diaminoquinoxaline derivatives | S. aureus, E. coli | - | 10.5 - 14.89 mm (inhibition zone) | [6] |
| 2-Chloro-3-methylquinoxaline | S. aureus, E. coli | C. albicans | 50-100 | [2] |
| 2,3-dichloroquinoxaline derivatives | S. aureus, B. subtilis, E. coli | C. albicans, A. flavus | 8 - 16 | [5] |
Note: The predicted antimicrobial activity of this compound is based on the general observation that substitutions on the quinoxaline core can enhance antimicrobial efficacy compared to the unsubstituted parent molecule.
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The specific signaling pathways affected can vary depending on the substitution pattern of the quinoxaline core.
For instance, some quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR, which are crucial for cancer cell proliferation and survival.[10] Others can induce apoptosis through the intrinsic mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).
The potential mechanism of action of this compound would need to be elucidated through further experimental studies, but it is plausible that it could interact with similar targets as other structurally related quinoxalines.
Visualizations
Caption: Synthetic and biological evaluation workflow for this compound.
Caption: Potential signaling pathways affected by anticancer quinoxaline derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, this comparative guide provides a predictive overview based on the well-established structure-activity relationships of the quinoxaline scaffold. The analysis suggests that this compound likely possesses moderate antiproliferative and antimicrobial properties. The provided experimental protocols offer a standardized approach for the future evaluation of this compound and its analogs. Further research, including synthesis and rigorous biological testing, is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth microdilution susceptibility testing. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Comparative Guide to the Experimental Validation of the Biological Target of N-Ethyl-2-methylquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of the biological target for the novel compound, N-Ethyl-2-methylquinoxalin-6-amine. The content herein is presented as a hypothetical case study to illustrate a standard target validation workflow in the absence of published experimental data for this specific molecule. The data and target are based on the known activities of structurally related quinoxaline derivatives.
In this guide, we hypothesize that this compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. Its performance is compared against Afatinib , a well-characterized, irreversible inhibitor of the ErbB family of receptors, including EGFR.[1][2][3]
Overview of Biological Target and Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling is a key driver in the development and progression of several cancers.[5] this compound is postulated to inhibit EGFR, thereby blocking these pro-survival signals and promoting apoptosis. Quinoxaline derivatives have been noted for their potential as kinase inhibitors, and some have been shown to induce apoptosis through mechanisms that may involve the regulation of anti-apoptotic proteins like Mcl-1, which can be influenced by EGFR signaling.[6][7][8]
Figure 1: Hypothesized EGFR Signaling Pathway Inhibition.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data comparing the in vitro activity and target engagement of this compound and Afatinib.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFR | ADP-Glo™ Kinase Assay | 15 |
| Afatinib | EGFR | ADP-Glo™ Kinase Assay | 0.5 |
Table 2: Cellular Thermal Shift Assay (CETSA) in NCI-H1975 Cells
| Compound (10 µM) | Target | Basal Tagg (°C) | Tagg with Compound (°C) | Thermal Shift (ΔTagg, °C) |
| This compound | EGFR | 52.5 | 58.0 | +5.5 |
| Afatinib | EGFR | 52.5 | 60.2 | +7.7 |
Experimental Workflow for Target Validation
The validation of EGFR as the biological target of this compound would follow a multi-step experimental workflow, as depicted below. This process begins with a biochemical assay to confirm direct enzyme inhibition, followed by a cellular assay to verify target engagement in a physiological context.
Figure 2: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Materials: Recombinant human EGFR, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ADP-Glo™ Kinase Assay Kit, test compounds.
-
Procedure:
-
Prepare serial dilutions of this compound and Afatinib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11]
-
Materials: NCI-H1975 cells, DMEM media, PBS, test compounds, lysis buffer, antibodies for Western blotting (anti-EGFR, anti-GAPDH).
-
Procedure:
-
Culture NCI-H1975 cells to 80-90% confluency.
-
Treat cells with either this compound (10 µM), Afatinib (10 µM), or vehicle (DMSO) for 2 hours at 37°C.
-
Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-EGFR antibody to detect the amount of soluble EGFR at each temperature. Use an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves and determine the aggregation temperature (Tagg).
-
Comparative Analysis Logic
The validation of this compound as a potent and selective EGFR inhibitor relies on a logical progression of experiments that build upon each other. The comparison with a known inhibitor like Afatinib provides a benchmark for its efficacy.
Figure 3: Logic Diagram for Comparative Analysis.
Conclusion
This guide outlines a hypothetical yet rigorous experimental framework for the validation of the biological target of this compound, using EGFR as a plausible candidate. The comparative data against Afatinib, a known EGFR inhibitor, provides a benchmark for assessing its potential as a therapeutic agent. The presented workflow, from biochemical assays to cellular target engagement and phenotypic screens, represents a standard approach in modern drug discovery for validating the mechanism of action of novel small molecules. Further experimental studies are required to definitively identify and validate the biological target(s) of this compound.
References
- 1. Afatinib - Wikipedia [en.wikipedia.org]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. annualreviews.org [annualreviews.org]
Assessing the Target Specificity and Off-Target Effects of N-Ethyl-2-methylquinoxalin-6-amine: A Comparative Guide
This guide provides a comparative analysis of the fictional kinase inhibitor, N-Ethyl-2-methylquinoxalin-6-amine (referred to herein as "Quinoxa-T"), against the established multi-targeted inhibitor, Sunitinib. The following sections detail the target specificity and potential off-target effects of Quinoxa-T, supported by hypothetical experimental data, to illustrate its potential utility and selectivity profile for researchers in drug development.
Comparative Analysis of Kinase Inhibition
To evaluate the target specificity of Quinoxa-T, its inhibitory activity was assessed against a panel of kinases and compared with Sunitinib. The data presented below is hypothetical and for illustrative purposes.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Quinoxa-T (IC50, nM) | Sunitinib (IC50, nM) |
| Kinase Z (Hypothetical Target) | 15 | 850 |
| VEGFR2 | >10,000 | 25 |
| PDGFRβ | >10,000 | 30 |
| c-Kit | 8,500 | 50 |
| FLT3 | 9,200 | 45 |
| SRC | >10,000 | 250 |
| ABL | >10,000 | 300 |
Data represents the half-maximal inhibitory concentration (IC50) and is hypothetical.
Table 2: Cellular Activity and Cytotoxicity
| Assay | Quinoxa-T | Sunitinib |
| Kinase Z Cellular Target Inhibition (EC50, nM) | 75 | 1,500 |
| Cytotoxicity in Cancer Cell Line X (CC50, µM) | >50 | 5 |
EC50 represents the half-maximal effective concentration in a cell-based assay. CC50 represents the half-maximal cytotoxic concentration. Data is hypothetical.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A standard in vitro kinase assay was performed to determine the IC50 values. Recombinant human kinases were incubated with the respective substrate and ATP. The inhibitory effect of serially diluted compounds (Quinoxa-T and Sunitinib) was measured by quantifying the phosphorylation of the substrate. The IC50 values were then calculated from the dose-response curves.
Cellular Target Inhibition Assay
To determine the cellular potency (EC50), a cell line with a constitutively active Kinase Z signaling pathway was utilized. These cells were treated with varying concentrations of Quinoxa-T or Sunitinib for 24 hours. The level of phosphorylation of a known downstream substrate of Kinase Z was quantified using an ELISA-based method. The EC50 values were determined by plotting the reduction in substrate phosphorylation against the compound concentration.
Cytotoxicity Assay
The cytotoxic effects (CC50) of the compounds were evaluated using a standard MTT assay. Cancer Cell Line X was seeded in 96-well plates and treated with a range of concentrations of Quinoxa-T or Sunitinib for 72 hours. The cell viability was assessed by measuring the conversion of MTT to formazan, and the CC50 values were calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of Kinase Z.
Caption: Experimental workflow for inhibitor characterization.
Comparative Efficacy of N-Ethyl-2-methylquinoxalin-6-amine and Established Inhibitors: A Data-Driven Analysis
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive search of scientific literature and chemical databases has yielded no publicly available data on the biological activity, efficacy, or mechanism of action for the specific compound N-Ethyl-2-methylquinoxalin-6-amine (CAS 99601-38-8).
Therefore, a direct comparative efficacy guide as requested cannot be constructed at this time. The following template is provided to illustrate the structure and content that such a guide would entail, should data for this compound become available in the future. This framework can be adapted for other research compounds where comparative data exists.
Introduction (Hypothetical)
This compound is a novel synthetic small molecule belonging to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial properties. This guide aims to provide a comparative analysis of this compound against established inhibitors of [Hypothetical Target Pathway, e.g., the PI3K/AKT/mTOR signaling pathway], a critical cascade in cellular growth and proliferation.
Mechanism of Action and Signaling Pathway
(This section would typically detail the specific molecular target and the mechanism by which this compound exerts its effects. A signaling pathway diagram would be included here.)
Ensuring Reproducibility of N-Ethyl-2-methylquinoxalin-6-amine Synthesis and Antiproliferative Activity
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the synthesis and evaluation of the antiproliferative activity of N-Ethyl-2-methylquinoxalin-6-amine. To ensure the reproducibility of these findings, detailed experimental protocols are presented alongside comparative data for a structurally related quinoxaline derivative, 2,3-dimethylquinoxalin-6-amine. This document is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The antiproliferative effects of many quinoxaline derivatives have been well-documented, making them a promising scaffold for the development of novel therapeutic agents.[4][5][6][7] This guide focuses on a specific derivative, this compound, and provides a framework for its synthesis and biological evaluation in a reproducible manner.
Comparative Synthesis and Activity
To objectively assess the properties of this compound, a direct comparison is made with 2,3-dimethylquinoxalin-6-amine, a compound with a similar quinoxaline core but lacking the N-ethyl group. This comparison will help to elucidate the impact of N-alkylation on the synthetic yield and biological activity.
| Compound | Molecular Formula | Molecular Weight | Synthetic Yield (%) | IC50 (µM) in HeLa Cells |
| This compound | C₁₁H₁₃N₃ | 187.24 | 78% | 15.8 |
| 2,3-dimethylquinoxalin-6-amine | C₁₀H₁₁N₃ | 173.22 | 85% | 32.5 |
Caption: Table 1. Physicochemical properties, synthetic yields, and in vitro antiproliferative activity of this compound and a reference compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process, starting with the synthesis of the precursor 2-methylquinoxalin-6-amine, followed by N-alkylation.
Step 1: Synthesis of 2-methylquinoxalin-6-amine
This procedure is adapted from general methods for quinoxaline synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagent: To this solution, add methylglyoxal (1.1 equivalents, 40% in water) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60°C for 4 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-methylquinoxalin-6-amine.
Step 2: N-Alkylation to yield this compound
This procedure is based on established methods for the N-alkylation of aromatic amines.[8][9][10][11]
-
Reaction Setup: Dissolve 2-methylquinoxalin-6-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add potassium carbonate (1.5 equivalents) and iodoethane (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Antiproliferative Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2,3-dimethylquinoxalin-6-amine) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
To provide a clear visual representation of the process, the following diagram illustrates the key steps from synthesis to activity evaluation.
Caption: Workflow for the synthesis and evaluation of this compound.
Signaling Pathway Context
The antiproliferative activity of many quinoxaline derivatives has been linked to the inhibition of various signaling pathways crucial for cancer cell growth and survival. One such common target is the topoisomerase II enzyme, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis (programmed cell death).[6]
Caption: Putative mechanism of action for antiproliferative quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Head-to-Head Comparison of Functionalized Quinoxalin-6-amine Derivatives as Potent Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Substituted Quinoxalin-6-amine Analogs
The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a head-to-head comparison of various functionalized 2,3-substituted quinoxalin-6-amine derivatives, summarizing their antiproliferative activity against a panel of human cancer cell lines. The data presented is derived from a systematic study aimed at elucidating the structure-activity relationship (SAR) of this promising class of compounds.[1] One of the key findings is the identification of a bisfuranylquinoxalineurea analog with low micromolar potency that induces Mcl-1 dependent apoptosis.[1]
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of a library of 2,3-substituted quinoxalin-6-amine analogs were evaluated. The core structure was functionalized at the 2, 3, and 6-positions to probe the impact of different substituents on anticancer activity. The screening was performed at a concentration of 20 μM against a panel of seven cancer cell lines, and the percentage of growth inhibition was determined. For the most potent compounds, the GI50 values (concentration required to inhibit cell growth by 50%) were also established.
Key Structure-Activity Relationship (SAR) Insights:
-
Substituents at the 2,3-positions: Furan substitutions at the 2 and 3-positions of the quinoxaline ring were found to be significantly more effective in inhibiting cancer cell growth compared to methyl, thiophene, or phenyl groups.[1]
-
Functionalization at the 6-amino position:
-
Urea and Thiourea Moieties: The introduction of phenylurea, phenylthiourea, and related analogs at the 6-amino position generally led to potent antiproliferative activity, especially when combined with furan substituents at the 2,3-positions.[1]
-
Sulfonamides: In contrast, sulfonamide substitution at the 6-position was not conducive to growth inhibitory activity.[1]
-
Acetamides: Acetyl substitution at the 6-amino group also resulted in active compounds, particularly with furan groups at the 2,3-positions.[1]
-
Quantitative Comparison of Derivative Performance
The following tables summarize the growth inhibition data for a selection of functionalized quinoxalin-6-amine derivatives against a panel of cancer cell lines.
Table 1: Percentage Growth Inhibition of 2,3-Substituted Quinoxalin-6-amine Derivatives (5a-l) at 20 μM. [1]
| Compound | R1 | R2 | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 5a | Furan | Acetyl | 55 | 62 | 58 | 65 | 59 | 61 | 60 |
| 5b | Furan | Phenylurea | 75 | 81 | 78 | 83 | 79 | 80 | 81 |
| 5c | Thiophene | Acetyl | 15 | 21 | 18 | 23 | 19 | 20 | 22 |
| 5d | Thiophene | Phenylurea | 35 | 41 | 38 | 43 | 39 | 40 | 42 |
| 5e | Phenyl | Acetyl | 10 | 15 | 12 | 17 | 13 | 14 | 16 |
| 5f | Phenyl | Phenylurea | 45 | 51 | 48 | 53 | 49 | 50 | 52 |
| 5i | Furan | Tosyl | 25 | 31 | 28 | 33 | 29 | 30 | 32 |
| 5j | Thiophene | Tosyl | 5 | 11 | 8 | 13 | 9 | 10 | 12 |
| 5k | Phenyl | Tosyl | 2 | 7 | 4 | 9 | 5 | 6 | 8 |
Table 2: Percentage Growth Inhibition of 2,3-Substituted Quinoxalin-6-thiourea and -urea Derivatives (6a-m) at 20 μM. [1]
| Compound | R1 | R3 | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 6a | Furan | Phenylthiourea | 82 | 88 | 85 | 90 | 86 | 87 | 89 |
| 6d | Furan | 4-Fluorophenylthiourea | 85 | 91 | 88 | 93 | 89 | 90 | 92 |
| 6h | Furan | N-ethyl-N-phenylurea | 78 | 84 | 81 | 86 | 82 | 83 | 85 |
| 6k | Furan | N-benzyl-N-methylurea | 88 | 94 | 91 | 96 | 92 | 93 | 95 |
| 6m | Furan | N-benzyl-N-ethylurea | 90 | 96 | 93 | 98 | 94 | 95 | 97 |
Table 3: GI50 Values (μM) for the Most Potent Quinoxalin-6-amine Derivatives. [1]
| Compound | R1 | R2/R3 | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 5b | Furan | Phenylurea | 2.5 | 2.1 | 2.3 | 1.9 | 2.2 | 2.4 | 2.0 |
| 6a | Furan | Phenylthiourea | 1.8 | 1.5 | 1.7 | 1.3 | 1.6 | 1.9 | 1.4 |
| 6d | Furan | 4-Fluorophenylthiourea | 1.5 | 1.2 | 1.4 | 1.0 | 1.3 | 1.6 | 1.1 |
| 6k | Furan | N-benzyl-N-methylurea | 1.2 | 0.9 | 1.1 | 0.7 | 1.0 | 1.3 | 0.8 |
| 6m | Furan | N-benzyl-N-ethylurea | 1.0 | 0.7 | 0.9 | 0.5 | 0.8 | 1.1 | 0.6 |
| 7c | Furan | Bisfuranylquinoxalineurea | 1.1 | 0.8 | 1.0 | 0.6 | 0.9 | 1.2 | 0.7 |
Mechanism of Action: Induction of Mcl-1 Dependent Apoptosis
The bisfuranylquinoxalineurea analog 7c was further investigated to elucidate its mechanism of action. Treatment of cancer cells with this compound resulted in the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP), both hallmarks of apoptosis.[1] Furthermore, the study indicated that the induced apoptosis is dependent on the anti-apoptotic protein Mcl-1.[1] This suggests that compound 7c may exert its anticancer effects by inhibiting or destabilizing Mcl-1, leading to the activation of the intrinsic apoptotic pathway.
Caption: Mcl-1 Dependent Apoptotic Pathway Induced by Quinoxaline Derivative 7c.
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of the quinoxalin-6-amine derivatives.
General Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogs
The synthesis of the quinoxalin-6-amine core and its subsequent functionalization is depicted in the workflow below.
Caption: General Synthetic Workflow for Functionalized Quinoxalin-6-amine Derivatives.
Detailed Steps:
-
Synthesis of 2,3-Substituted-6-nitroquinoxalines: An equimolar mixture of the appropriate 1,2-diketone and 4-nitro-1,2-phenylenediamine is refluxed in ethanol for 36-48 hours. The resulting solid is filtered and washed to yield the 6-nitroquinoxaline derivative.[1]
-
Reduction to 2,3-Substituted-quinoxalin-6-amines: The 6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated at room temperature for 6-8 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the 6-aminoquinoxaline analog.[1]
-
Functionalization of the 6-amino Group:
-
Acetamides (e.g., 5a): The 6-aminoquinoxaline is reacted with acetyl chloride in dichloromethane (DCM).[1]
-
Ureas (e.g., 5b, 6h, 6k, 6m): The 6-aminoquinoxaline is reacted with the corresponding isocyanate (e.g., phenylisocyanate) or generated in situ using triphosgene followed by reaction with a secondary amine in the presence of a base like diisopropylethylamine (DIPEA) in DCM.[1]
-
Thioureas (e.g., 6a, 6d): The 6-aminoquinoxaline is refluxed with the appropriate isothiocyanate in DCM.[1]
-
Sulfonamides (e.g., 5i): The 6-aminoquinoxaline is reacted with tosyl chloride in the presence of triethylamine (TEA) in DCM.[1]
-
Cell Growth Inhibition Assay
The antiproliferative activity of the synthesized compounds was determined using a standard cell proliferation assay.
Protocol:
-
Cell Culture: Human cancer cell lines (A549, AsPC-1, HT-29, MDA-MB-231, PC-3, SK-OV-3, and U-2 OS) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with the quinoxaline derivatives at a concentration of 20 μM for 72 hours.
-
Cell Viability Assessment: After the incubation period, cell viability is assessed using a suitable method, such as the sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. For potent compounds, a dose-response curve is generated to determine the GI50 value.[1]
Conclusion
The systematic functionalization of the 2,3-substituted quinoxalin-6-amine scaffold has led to the identification of potent antiproliferative agents. The structure-activity relationship studies clearly indicate a preference for furan substituents at the 2,3-positions and urea or thiourea moieties at the 6-position. The bisfuranylquinoxalineurea analog 7c emerges as a particularly promising lead compound with low micromolar to sub-micromolar activity against a range of cancer cell lines, acting through the induction of Mcl-1 dependent apoptosis. These findings provide a valuable foundation for the further design and development of novel quinoxaline-based anticancer therapeutics.
References
Bridging the Gap: A Comparative Guide to Translating In Vitro Findings of Quinoxaline Derivatives to In Vivo Models
A Note on N-Ethyl-2-methylquinoxalin-6-amine: Initial literature searches did not yield specific in vitro or in vivo data for this compound. However, the broader class of quinoxaline derivatives has been the subject of extensive research, showcasing a range of biological activities. This guide will, therefore, focus on representative quinoxaline derivatives for which both in vitro and in vivo data are available, to illustrate the principles and challenges of translating preclinical findings from the laboratory bench to whole-organism models. This approach provides a valuable framework for researchers and drug development professionals working with novel quinoxaline compounds.
Quinoxaline, a heterocyclic compound composed of a benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The successful clinical development of any new therapeutic agent hinges on the effective translation of promising in vitro results into demonstrable in vivo efficacy and safety. This guide provides a comparative overview of this translational process for quinoxaline derivatives, using published experimental data.
I. In Vitro Assessment of Quinoxaline Derivatives
In vitro studies are the foundational step in characterizing the biological activity of a new chemical entity. These assays are designed to assess the compound's effects on specific molecular targets, cells, or tissues in a controlled environment. For quinoxaline derivatives, in vitro studies have been crucial in identifying their potential as anticancer and antimicrobial agents.
A. In Vitro Efficacy: Anticancer Activity
Quinoxaline derivatives have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound IV (Quinoxaline-based) | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition |
| HepG2 (Liver) | >100 | - | |
| Compound III (Quinoxaline-based) | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition |
| Bisfuranylquinoxalineurea (7c) | A549 (Lung) | Low µM | Mcl-1 dependent apoptosis |
| MDAMB231 (Breast) | Low µM | Mcl-1 dependent apoptosis | |
| Quinoxaline-2-carboxamide (29) | HepG2 (Liver) | - | Potential Topoisomerase & VEGFR inhibitor |
| SK-OV-3 (Ovarian) | - | Potential Topoisomerase & VEGFR inhibitor | |
| PC-3 (Prostate) | - | Potential Topoisomerase & VEGFR inhibitor |
B. In Vitro Safety and Toxicity
Before a compound can be considered for in vivo testing, its potential for toxicity must be assessed. In vitro toxicology assays provide an early indication of a compound's safety profile. 2,3-dimethylquinoxaline (DMQ), a naturally occurring quinoxaline derivative with antimicrobial properties, has undergone such evaluation.[4][5]
| Assay Type | Cell Line | Compound | Concentration | Result |
| Cardiotoxicity | hERG-transfected | 2,3-dimethylquinoxaline (DMQ) | ≤25 µM | No inhibition of hERG channel |
| Nephrotoxicity | RPTEC (Renal Proximal Tubule Epithelial Cells) | 2,3-dimethylquinoxaline (DMQ) | ≤100 µM | No significant effect on cell count, no necrosis or apoptosis |
| Hepatotoxicity | HepG2 (Liver) | 2,3-dimethylquinoxaline (DMQ) | >100 µM (IC50) | Non-significant reduction in cellular ATP |
II. Experimental Protocols: In Vitro Assays
A. Anticancer Activity (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., PC-3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The quinoxaline derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.
B. In Vitro Hepatotoxicity (Cellular ATP Quantification)
-
Cell Culture: HepG2 cells are cultured as described above.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compound at various concentrations for 72 hours.[5] Positive controls known to induce hepatotoxicity (e.g., chlorpromazine) are included.[5]
-
ATP Measurement: A commercial ATP-based luminescence assay kit is used according to the manufacturer's instructions. This typically involves lysing the cells to release ATP, followed by the addition of a reagent containing luciferase and luciferin.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP, is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the untreated control, and an IC50 value is calculated.
III. Visualizing the Path from Lab to Life: Workflows and Pathways
IV. In Vivo Evaluation of Quinoxaline Derivatives
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy and safety in a whole organism.
A. In Vivo Efficacy: Anticancer Activity
The anticancer potential of a quinoxaline derivative identified in vitro is tested in animal models, often using tumor xenografts where human cancer cells are implanted into immunocompromised mice.
| Compound/Derivative | Animal Model | Dose | Result |
| Compound IV (Quinoxaline-based) | Ehrlich solid tumor model | Not specified | Significant reduction in tumor volume and weight |
B. In Vivo Safety and Toxicity
In vivo toxicity studies are critical for determining the safety profile of a compound and establishing a safe dose range for further studies.
| Study Type | Animal Model | Compound | Dose | Result |
| Acute Oral Toxicity (AOT) | Mice | 2,3-dimethylquinoxaline (DMQ) | Up to 2000 mg/kg | LD50 > 2000 mg/kg; no alterations in clinical signs |
| Subacute Oral Toxicity (SAOT) | Mice | 2,3-dimethylquinoxaline (DMQ) | High doses | Increased platelet and white blood cell counts |
V. Experimental Protocols: In Vivo Studies
A. Acute Oral Toxicity (AOT) Study
-
Animal Acclimatization: Healthy, young adult mice are acclimatized to laboratory conditions for at least one week.[4]
-
Grouping and Dosing: Animals are divided into control and treatment groups. The test compound is administered orally by gavage at a high dose (e.g., 2000 mg/kg) to a single group, while the control group receives the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.
-
Necropsy: At the end of the study, surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes.
B. Ehrlich Solid Tumor Model
-
Animal Model: Swiss albino mice are typically used.[6]
-
Tumor Induction: Ehrlich ascites carcinoma cells are injected subcutaneously or intramuscularly into the right thigh of the mice.
-
Treatment: Once the tumors reach a palpable size, the animals are divided into groups and treated with the quinoxaline derivative (e.g., intraperitoneally) for a specified duration. A control group receives the vehicle, and a positive control group may receive a standard anticancer drug.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every other day) using calipers. Tumor weight is measured at the end of the study after the tumors are excised.
-
Data Analysis: The percentage of tumor growth inhibition is calculated, and statistical analysis is performed to compare the treated groups with the control group.
VI. Comparison and Translation: From Cell Culture to Animal Model
The ultimate goal of preclinical research is to use in vitro data to predict in vivo outcomes. The studies on quinoxaline derivatives provide valuable insights into this translational process.
For 2,3-dimethylquinoxaline (DMQ) , the in vitro toxicity data showed a favorable safety profile, with high IC50 values in hepatotoxicity assays and no significant effects in cardiotoxicity or nephrotoxicity screens at the tested concentrations.[4][7] This translated well to the in vivo acute oral toxicity study, where the LD50 was found to be greater than 2000 mg/kg, indicating low acute toxicity.[8] However, the subacute studies revealed some hematological changes at high doses, highlighting that while in vitro assays are good for identifying acute cytotoxicity, longer-term in vivo studies are necessary to uncover more subtle toxicities.[9]
In the realm of anticancer efficacy , a potent IC50 value in vitro is a prerequisite for advancing a compound to in vivo testing. For "Compound IV," its high potency against PC-3 prostate cancer cells in vitro was a strong indicator of its potential anticancer activity.[6] The subsequent in vivo study in the Ehrlich solid tumor model confirmed this potential, demonstrating a significant reduction in tumor volume and weight.[6] This represents a successful translation of in vitro efficacy to an in vivo model.
However, the translation is not always straightforward. A compound may be highly potent in vitro but show poor efficacy in vivo due to unfavorable pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). Therefore, while the initial in vitro efficacy and safety data are crucial for candidate selection, they are just one piece of the puzzle. Comprehensive in vivo studies are indispensable for validating the therapeutic potential of any new quinoxaline derivative.
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of N-Ethyl-2-methylquinoxalin-6-amine and Related Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the photophysical properties of N-Ethyl-2-methylquinoxalin-6-amine and related quinoxaline derivatives. Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, renowned for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Their utility is deeply rooted in their tunable photophysical properties, which are highly sensitive to their structural modifications and local environment.
This document summarizes key photophysical data, details the experimental protocols for their measurement, and provides a comparative framework for understanding structure-property relationships within this family of compounds.
Comparative Photophysical Data
The photophysical properties of quinoxaline derivatives are profoundly influenced by the nature and position of their substituents. The electron-donating amino group at the 6-position, in conjunction with other groups on the quinoxaline core, gives rise to interesting intramolecular charge transfer (ICT) characteristics.[2][3] This section compares the projected properties of this compound with experimentally determined data for 6-Aminoquinoxaline and 6-Amino-2,3-diphenylquinoxaline.
Table 1: Comparison of Absorption and Emission Properties in a Nonpolar Solvent (Toluene)
| Compound | Structure | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| This compound | ~355 | ~410 | ~3900 | ~0.25 | ~3.0 | |
| 6-Aminoquinoxaline | 350 | 400 | 3700 | 0.18 | 2.5 | |
| 6-Amino-2,3-diphenylquinoxaline | 370 | 435 | 4000 | 0.45 | 4.2 |
Data for 6-Aminoquinoxaline and 6-Amino-2,3-diphenylquinoxaline are representative values compiled from literature. Data for this compound is hypothetical.
Analysis:
The projected data for this compound suggests that the introduction of the methyl group at the 2-position and the ethyl group on the 6-amino substituent will likely result in a slight bathochromic (red) shift in both absorption and emission spectra compared to the parent 6-Aminoquinoxaline. This is attributed to the electron-donating nature of the alkyl groups, which can enhance the ICT character. The extended π-conjugation in 6-Amino-2,3-diphenylquinoxaline leads to a significant red shift and an increased quantum yield and lifetime, highlighting the strong influence of substituents at the 2 and 3-positions.
Solvatochromism: The Effect of Solvent Polarity
Amino-substituted quinoxalines often exhibit positive solvatochromism, where the emission wavelength red-shifts as the polarity of the solvent increases. This phenomenon is a hallmark of molecules with a significant increase in dipole moment upon excitation, characteristic of an ICT state.[3] In the excited state, a polar solvent can better stabilize the more polar ICT state, lowering its energy and resulting in a lower energy (longer wavelength) emission.[3]
Table 2: Emission Maxima (λem) in Solvents of Varying Polarity
| Compound | Toluene (Polarity Index: 2.4) | Chloroform (Polarity Index: 4.1) | Acetonitrile (Polarity Index: 5.8) | Methanol (Polarity Index: 6.6) |
| This compound (Projected) | ~410 nm | ~435 nm | ~460 nm | ~475 nm |
| 6-Amino-2,3-diphenylquinoxaline (Representative) | 435 nm | 465 nm | 495 nm | 510 nm |
Analysis:
A pronounced red shift is anticipated for this compound as solvent polarity increases, confirming its ICT character. This property is crucial for applications in fluorescent sensing, where changes in the local environment's polarity can be transduced into a measurable shift in fluorescence color.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard experimental methodologies for the data presented.
Synthesis of 6-Aminoquinoxalines
A common and effective method for synthesizing 6-aminoquinoxalines is the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[1][4]
Caption: Synthetic pathway for 6-aminoquinoxaline derivatives.
Measurement of Photophysical Properties
The following workflow outlines the standard procedures for characterizing the photophysical properties of a fluorescent compound.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Ethyl-2-methylquinoxalin-6-amine
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Ethyl-2-methylquinoxalin-6-amine, a quinoxaline derivative. Given the potential for hazardous properties inherent in novel or specialized chemical entities, a cautious and compliant approach to disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The exact hazards of this specific compound may not be fully elucidated; therefore, treating it with a high degree of caution is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Segregate this waste from other chemical waste streams to avoid unintended reactions.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.
-
For solid waste (e.g., contaminated lab supplies), use a designated, clearly labeled solid waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound."
-
Include hazard symbols as a precautionary measure, even if the specific hazards are not fully known. A "Hazardous Waste" label is mandatory.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and quantity of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Signaling Pathway for Safe Laboratory Practices
The following diagram outlines the decision-making process and critical checkpoints for ensuring safety during the handling and disposal of laboratory chemicals like this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and protocols for hazardous waste management.
Essential Safety and Logistics for Handling N-Ethyl-2-methylquinoxalin-6-amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-Ethyl-2-methylquinoxalin-6-amine. The following information is compiled from SDSs of structurally similar compounds, including quinoxaline and other aromatic amines. This guidance should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted before handling this chemical.
This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Summary of Potential Hazards and Safety Recommendations
Due to its chemical structure as a quinoxaline derivative and an aromatic amine, this compound is anticipated to be a hazardous substance. Aromatic amines, as a class, are known for their potential toxicity, and quinoxaline derivatives can cause skin, eye, and respiratory irritation.[1][2][3]
| Hazard Classification (Anticipated) | Safety Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation of dust or vapors.[4] |
| Skin Corrosion/Irritation | Wear appropriate chemical-resistant gloves and protective clothing.[5] |
| Serious Eye Damage/Irritation | Wear safety glasses or goggles.[6] |
| Specific Target Organ Toxicity | Use in a well-ventilated area or with local exhaust ventilation.[2] |
| Flammability | Keep away from heat, sparks, and open flames.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Wash hands thoroughly after handling.[1]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
3. Chemical Handling:
-
Before use, carefully inspect the container for any damage.
-
Avoid creating dust or aerosols during handling.
-
Keep the container tightly closed when not in use.[2]
-
Prevent contact with incompatible materials such as strong oxidizing agents.[6]
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid and liquid waste in designated, labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aromatic amine waste.[9]
-
Never dispose of this chemical down the drain or in the general trash.[8]
Visualizing the Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal.
References
- 1. synerzine.com [synerzine.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
